8-Methylcinnoline
Description
Structure
3D Structure
Properties
IUPAC Name |
8-methylcinnoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2/c1-7-3-2-4-8-5-6-10-11-9(7)8/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOJILQMBVZLODF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=CN=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30632914 | |
| Record name | 8-Methylcinnoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30632914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5265-38-3 | |
| Record name | 8-Methylcinnoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30632914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Monograph: 8-Methylcinnoline (CAS 5265-38-3)
[1][2]
Executive Summary
8-Methylcinnoline (CAS 5265-38-3) is a bicyclic heteroaromatic scaffold belonging to the 1,2-diazine (cinnoline) class.[1][2][3] Distinguished by a methyl substituent at the C8 position—adjacent to the ring fusion—this compound represents a critical bioisostere for quinoline and isoquinoline frameworks in medicinal chemistry.[2] Its unique electronic profile, characterized by the adjacent nitrogen atoms (N1=N2) and the steric bulk of the C8-methyl group, offers specific advantages in designing kinase inhibitors, where it serves as a hinge-binding motif, and in developing intercalating agents for DNA targeting.[2][4]
This guide provides a comprehensive technical analysis of this compound, detailing its physicochemical properties, robust synthetic pathways, reactivity patterns, and application in drug discovery.[2][4]
Chemical Identity & Physicochemical Profile[2][5][6][7][8][9][10][11][12][13]
The presence of the methyl group at position 8 introduces steric hindrance near the N1 nitrogen, potentially modulating pKa and metal coordination geometry compared to the unsubstituted parent cinnoline.[2][4]
| Property | Data | Note |
| CAS Registry Number | 5265-38-3 | Verified Identifier |
| IUPAC Name | This compound | |
| Molecular Formula | C₉H₈N₂ | |
| Molecular Weight | 144.17 g/mol | |
| SMILES | Cc1cccc2c1nnc2 | |
| Physical State | Low-melting solid or oil | Pure cinnoline mp 39°C; 8-Me derivative likely similar.[2] |
| Predicted LogP | ~2.1 - 2.4 | Lipophilic, suitable for CNS penetration.[2] |
| Basicity (pKa) | ~2.5 (conjugate acid) | Less basic than quinoline due to N-N repulsion (alpha-effect).[4] |
| H-Bond Acceptors | 2 (N1, N2) | |
| H-Bond Donors | 0 |
Synthetic Methodologies
The synthesis of this compound requires regioselective construction of the pyridazine ring.[2] The Widman-Stoermer synthesis is the most authoritative and scalable route, utilizing a diazonium-mediated cyclization of an ortho-alkenylaniline.[2]
Primary Route: Widman-Stoermer Cyclization
This protocol ensures the correct placement of the methyl group by establishing it in the aniline precursor.[2]
Precursor Selection: The synthesis must begin with 2-vinyl-6-methylaniline .[2] The methyl group at the 6-position of the aniline becomes the 8-position of the cinnoline.[2]
Step-by-Step Protocol:
-
Precursor Synthesis (Suzuki-Miyaura Coupling):
-
Diazotization & Cyclization:
-
Reagents: Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl, 4M).[2][4]
-
Procedure: Dissolve 2-vinyl-6-methylaniline in aqueous HCl at 0°C. Add NaNO₂ solution dropwise to form the diazonium salt.[2]
-
Cyclization: Allow the reaction to warm to room temperature (or heat to 60°C). The diazonium cation attacks the electron-rich double bond, followed by elimination of a proton to aromatize the pyridazine ring.[2]
-
-
Purification:
Alternative Route: Neber-Bossel Synthesis
Useful when the vinyl precursor is unstable.[2] Involves the cyclization of o-aminomandelic acid derivatives, followed by decarboxylation and reduction, though this is longer and lower yielding for the 8-methyl derivative.[2]
Visualization of Synthetic Logic
Caption: Step-wise construction of the cinnoline core via the Widman-Stoermer pathway.[2][4][6]
Reactivity & Functionalization Profile
Understanding the electronic distribution is vital for derivatizing the scaffold.[2] The 1,2-diazine ring is electron-deficient, making the system susceptible to nucleophilic attack but resistant to electrophilic substitution on the heterocyclic ring.[2]
Electrophilic Aromatic Substitution (EAS)[2][4]
-
Site of Attack: The benzene ring is more electron-rich than the pyridazine ring.[2]
-
Regioselectivity: Nitration or bromination typically occurs at C5 or C6 .[2] The C8-methyl group sterically hinders position 7 and electronically activates positions ortho and para to itself (C7 and C5).[2] However, the electron-withdrawing nature of the fused ring directs incoming electrophiles to C5.[2]
Nucleophilic Substitution (SₙAr)[2][4]
-
Activation: If a leaving group (e.g., Cl, Br) is introduced at C4 , it is highly reactive due to the activating effect of the N1=N2 bond.[2][4]
-
Application: 4-Chlorocinnolines are key intermediates for introducing amine or ether side chains (common in kinase inhibitors).[2]
N-Alkylation & Salt Formation[2]
Medicinal Chemistry Applications
This compound is a "privileged scaffold" in drug discovery, particularly for ATP-competitive kinase inhibitors.[2]
Kinase Hinge Binding
The cinnoline nitrogen atoms (N1, N2) can serve as hydrogen bond acceptors.[2][4]
-
Binding Mode: The N1 nitrogen often accepts a hydrogen bond from the backbone NH of the kinase hinge region.[2]
-
8-Methyl Effect: The methyl group can induce a twisted conformation or fill a hydrophobic pocket (gatekeeper region), potentially improving selectivity against off-target kinases.[2]
Bioisosterism
Cinnoline is a bioisostere of:
-
Quinoline/Isoquinoline: Modulates basicity and solubility.[2]
-
Quinazoline: Retains the bicyclic aromaticity but alters the H-bond acceptor vector.[2]
Pharmacophore Mapping[2]
Caption: Pharmacophore interactions of this compound within a typical kinase ATP-binding pocket.
Analytical Characterization
To validate the identity of synthesized this compound, compare spectral data against these predicted parameters:
-
¹H NMR (CDCl₃, 400 MHz):
-
δ 2.80 - 2.90 ppm (s, 3H): Methyl group at C8.[2][4] Downfield shift due to aromatic ring current.[2]
-
δ 7.60 - 7.80 ppm (m, 3H): Benzene ring protons (H5, H6, H7).[2][4]
-
δ 7.90 - 8.00 ppm (d, 1H): H3 proton of the pyridazine ring.[2][4]
-
δ 9.20 - 9.30 ppm (d, 1H): H4 proton (highly deshielded).[2][4]
-
-
¹³C NMR: Expect distinct signals for the methyl carbon (~18-22 ppm) and the highly deshielded C3/C4 carbons (~145-155 ppm).[2]
-
Mass Spectrometry (ESI): [M+H]⁺ peak at m/z 145.08.[4]
Safety & Handling
-
Hazards: As with many nitrogen heterocycles, treat as a potential irritant and sensitizer.[2][4]
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at -20°C to prevent oxidation or polymerization.
-
Handling: Use standard PPE (gloves, goggles, lab coat).[2][4] Perform all synthesis steps, especially diazotization, in a well-ventilated fume hood.
References
-
Widman-Stoermer Synthesis: Widman, O.[2][6][8] (1884).[4][6] "Ueber die Constitution der Cinnoline." Berichte der deutschen chemischen Gesellschaft.
-
Cinnoline Chemistry Review: Castle, R. N.[2][4] (1973).[4] "The Chemistry of Heterocyclic Compounds, Cinnolines." Wiley-Interscience.[2] [4]
-
Kinase Inhibitor Scaffolds: Liao, J. et al.[2][4] (2022).[4][9] "Cinnoline Derivatives: A Review of Biological Activities and Synthesis." Current Medicinal Chemistry.
-
CAS Registry Data: Common Chemistry. "this compound (CAS 5265-38-3)."[1][2][3] [4]
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- 8. Synthesis of Benzodiazines [quimicaorganica.org]
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8-Methylcinnoline: Structural Analysis, Synthesis, and Chemical Reactivity
The following technical guide details the chemical structure, synthesis, and molecular properties of 8-Methylcinnoline . This document is structured for researchers and medicinal chemists, focusing on the specific steric and electronic implications of the 8-methyl substituent on the cinnoline scaffold.
Executive Summary
This compound (CAS: 5265-38-3 ) is a bicyclic heteroaromatic compound belonging to the diazine family. It serves as a critical scaffold in medicinal chemistry, particularly in the development of ALK-5 (TGF-β type I receptor) inhibitors and agrochemical fungicides. Distinct from its isomer 8-methylquinoline, the presence of the 1,2-diazine (N=N) bond confers unique electronic properties, while the methyl group at the C8 position introduces significant steric hindrance at the N1 nitrogen, dictating regioselectivity in functionalization reactions.
| Property | Data |
| IUPAC Name | This compound |
| CAS Number | 5265-38-3 |
| Molecular Formula | C₉H₈N₂ |
| Molecular Weight | 144.17 g/mol |
| SMILES | CC1=CC=CC2=CC=NN=C12 |
| Core Scaffold | 1,2-Benzodiazine (Cinnoline) |
Chemical Identity & Structural Analysis[1][2][3]
The Cinnoline Scaffold
The cinnoline core consists of a benzene ring fused to a pyridazine ring.[1] The numbering system initiates at the nitrogen atom adjacent to the bridgehead carbon (N1) and proceeds counter-clockwise around the heterocyclic ring, then clockwise around the carbocyclic ring.
The "Peri" Effect
In this compound, the methyl group is located at position 8, which is the peri-position relative to the N1 nitrogen. This proximity creates a steric clash that significantly alters the reactivity profile compared to unsubstituted cinnoline.
-
Steric Shielding: The Van der Waals radius of the methyl group obstructs the lone pair on N1.
-
Regioselectivity: Electrophilic attack (e.g., alkylation) is energetically disfavored at N1 and occurs almost exclusively at N2 .
Structural Visualization
The following diagram illustrates the numbering and the steric interaction region.
Caption: Structural numbering of this compound highlighting the steric interaction between the C8-methyl group and N1.
Synthesis & Manufacturing Routes
The synthesis of this compound typically employs the Widman-Stoermer or Richter cyclization methodologies.[2] The choice of pathway depends on the availability of the ortho-substituted aniline precursor.
The Widman-Stoermer Cyclization
This is the most robust method for generating the cinnoline core. It involves the diazotization of an o-aminoalkenylbenzene. For this compound, the precursor is 2-amino-3-methylacetophenone (or the corresponding aldehyde for the unsubstituted C4 position).
Protocol Logic:
-
Precursor Selection: The starting material must possess a methyl group ortho to the amine (to become C8-Me) and an acetyl/formyl group ortho to the amine (to form the C3-C4 bridge).
-
Diazotization: Treatment with sodium nitrite (NaNO₂) and HCl generates the diazonium salt.
-
Cyclization: The diazonium cation attacks the electron-rich enol form of the ketone/aldehyde, closing the pyridazine ring.
Synthetic Workflow Diagram
Caption: Step-wise synthesis of this compound via the Widman-Stoermer route.
Physicochemical Properties & Analytical Profile
Accurate characterization of this compound requires understanding its spectral signature.
| Property | Value / Characteristic | Notes |
| Molecular Weight | 144.17 g/mol | Monoisotopic mass: 144.0687 |
| Physical State | Solid (Low Melting) | Parent cinnoline mp: 39°C; 8-Me derivative likely higher. |
| Solubility | DMSO, Methanol, DCM | Limited solubility in water. |
| pKa | ~2.5 (Conjugate acid) | Less basic than quinoline due to N-N electronegativity. |
| LogP | ~2.2 | Moderate lipophilicity suitable for CNS penetration. |
NMR Spectroscopy Expectations
-
¹H NMR (CDCl₃):
-
Methyl Group: A distinct singlet integrating to 3H around δ 2.8 - 2.9 ppm . The downfield shift is due to the anisotropic effect of the aromatic ring.
-
H3 & H4: A characteristic pair of doublets (if C3/C4 are unsubstituted) in the aromatic region (δ 7.5 - 8.5 ppm ).
-
H5, H6, H7: Multiplet patterns typical of a 1,2,3-trisubstituted benzene ring.
-
Reactivity & Pharmaceutical Applications[4][6][7][8][9][10]
Regioselective Alkylation
In drug discovery, functionalizing the nitrogen atoms is common for tuning solubility.
-
Experiment: Methylation with Methyl Iodide (MeI).
-
Outcome: Formation of the N2-methyl salt exclusively.[3]
-
Mechanism: The C8-methyl group creates a "molecular wall," preventing the electrophile from approaching N1. This is a self-validating confirmation of the 8-methyl structure; if N1 alkylation occurs, the structure is likely not 8-substituted.
Medicinal Chemistry: ALK-5 Inhibition
This compound derivatives have emerged as potent inhibitors of ALK-5 (Activin receptor-like kinase 5).
-
Pathway: TGF-β signaling.[4]
-
Therapeutic Goal: Inhibition of fibrosis and tumor metastasis.
-
Role of 8-Me: The methyl group restricts conformational rotation when the scaffold is bound to the kinase ATP-pocket, improving selectivity over p38 MAP kinase.
Caption: Mechanism of action for this compound-based ALK-5 inhibitors in the TGF-beta pathway.
References
-
Ambeed . (n.d.). This compound - CAS 5265-38-3.[5][6] Retrieved from
-
Alfa Chemistry . (n.d.). This compound Chemical Properties. Retrieved from
-
PubChem . (2025). Cinnoline Scaffold and Derivatives. National Library of Medicine. Retrieved from
-
Ames, D. E., et al. (1966). Cinnolines.[7][5][1][8][9][10][3][11] Part X. Methylation of 4-hydroxy-8-methylcinnoline. Journal of the Chemical Society C. (Demonstrates N2 alkylation preference).
-
Google Patents . (2022). WO2022126133A1 - ALK-5 inhibitors and uses thereof. Retrieved from
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1,2-benzodiazine derivatives literature review
An In-depth Technical Guide to 1,2-Benzodiazine Derivatives: Synthesis, Properties, and Pharmacological Applications
Abstract
The 1,2-benzodiazine scaffold, encompassing its two primary isomers, cinnoline and phthalazine, represents a cornerstone in the field of medicinal chemistry. These nitrogen-containing heterocyclic compounds are recognized as "privileged structures" due to their ability to bind to a wide array of biological targets, leading to a diverse range of pharmacological activities. This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the core aspects of 1,2-benzodiazine chemistry. It delves into established and modern synthetic methodologies, explores the structure-activity relationships that govern their biological effects, and highlights their significant applications in drug discovery, with a focus on anticancer, antihypertensive, and antimicrobial agents. The narrative emphasizes the causality behind experimental choices and is grounded in authoritative, referenced literature to ensure scientific integrity.
Introduction: The Significance of the 1,2-Benzodiazine Core
Heterocyclic compounds form the bedrock of modern pharmacology, with nitrogen-containing systems being particularly prominent in marketed drugs. Within this vast class, the 1,2-benzodiazine framework, a bicyclic aromatic system composed of a benzene ring fused to a diazine ring, has garnered immense attention.[1][2] The arrangement of the two adjacent nitrogen atoms in the six-membered ring gives rise to two principal isomers: Cinnoline (benzo[c]pyridazine) and Phthalazine (benzo[d]pyridazine).
| Isomer | Structure | IUPAC Name |
| Cinnoline | benzo[c]pyridazine | |
| Phthalazine | benzo[d]pyridazine |
The unique electronic and steric properties conferred by the diazine ring make these scaffolds versatile templates for designing novel therapeutic agents.[3] Derivatives have demonstrated a remarkable spectrum of biological activities, including anticancer, antihypertensive, anti-inflammatory, antimicrobial, and antidiabetic properties.[1][4] This guide will dissect the synthetic strategies used to access these valuable molecules and explore the pharmacological potential that continues to drive research in this area.
Synthetic Methodologies: Accessing the Core Scaffolds
The efficacy of any drug discovery program hinges on the ability to efficiently synthesize a diverse library of compounds. Several robust methods have been developed for the construction of cinnoline and phthalazine cores.
Synthesis of Cinnoline Derivatives
The construction of the cinnoline ring system often involves cyclization reactions that form the N-N or N-C bonds of the pyridazine ring.
-
The Richter Cinnoline Synthesis: This classical method involves the cyclization of an ortho-alkynyl-substituted arenediazonium salt.[5] The reaction proceeds through an intramolecular cyclization to form the cinnoline nucleus. While historically significant, its utility can be limited by the availability of the substituted alkyne precursors.
-
Modern Catalytic Approaches (C-H Functionalization): Contemporary organic synthesis has shifted towards more atom-economical methods. Rhodium(III)-catalyzed C-H annulation reactions have emerged as a powerful tool for synthesizing complex cinnoline derivatives.[6] This approach allows for the direct coupling of N-aryl indazolones or phthalazinones with reagents like vinylene carbonate, providing rapid access to fused cinnoline systems.[6] The advantage of this strategy lies in its ability to avoid pre-functionalization of the starting materials, thus shortening synthetic sequences.
-
From Arylhydrazones and Diazotization: Other established routes include the cyclization of arylhydrazones and the diazotization of o-amino phenyl propiolic acid, which cyclizes to yield a 4-hydroxycinnoline derivative.[2][7]
The following protocol is a conceptual representation based on modern catalytic methods described in the literature.[6]
-
To a sealed reaction vessel, add the N-aryl indazolone (1.0 equiv.), [Rh(Cp*)Cl₂]₂ (2.5 mol%), AgSbF₆ (10 mol%), and vinylene carbonate (1.5 equiv.).
-
Add anhydrous 1,2-dichloroethane as the solvent under an inert atmosphere (e.g., Argon).
-
Seal the vessel and heat the reaction mixture to 80-100 °C for 12-24 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude residue via silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate) to yield the desired indazolocinnoline product.
Synthesis of Phthalazine Derivatives
Phthalazine synthesis is well-established, with many methods relying on the condensation of a benzene-based precursor bearing two adjacent carbonyl or carboxyl groups (or their equivalents) with a hydrazine source.
-
Condensation with Hydrazine: This is the most direct and widely used method. Starting from o-phthalaldehyde, phthalic acid, or phthalic anhydride, condensation with hydrazine hydrate yields the phthalazine or phthalazinone core, respectively. This approach is highly versatile and allows for the introduction of substituents on the hydrazine moiety, leading to N-substituted phthalazinone derivatives.[8]
-
Stepwise Functionalization for Library Synthesis: In modern drug discovery, derivatization of the core is crucial. A common workflow involves the chemoselective N-alkylation of a pre-formed phthalazinone, for instance, by reacting it with ethyl acrylate.[9] The resulting ester can be converted to a hydrazide, which serves as a versatile handle for coupling with amino acids or condensation with aldehydes to generate diverse dipeptides and hydrazones, respectively.[9] This strategy was successfully employed to create a library of compounds screened for cytotoxicity against HCT-116 colon cancer cells.[9]
Pharmacological Significance and Applications in Drug Development
The 1,2-benzodiazine scaffold is a pharmacophoric feature in numerous biologically active compounds.[1] Its rigid structure and hydrogen bonding capabilities allow for high-affinity interactions with various enzymes and receptors.
Caption: Diverse pharmacological activities of 1,2-benzodiazine derivatives.
Anticancer Activity
Phthalazine derivatives have shown significant promise as anticancer agents. A notable mechanism is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key kinase involved in tumor angiogenesis.[9] Certain novel dipeptide and hydrazone derivatives of 4-benzylphthalazin-1(2H)-one exhibited potent cytotoxicity against the HCT-116 colon cancer cell line, with IC₅₀ values as low as 0.32 µM, which was significantly more potent than the reference drug sorafenib (IC₅₀ = 2.93 µM).[9] These compounds were found to induce apoptosis and arrest the cell cycle in the S-phase, highlighting their potential as leads for new oncology drugs.[9]
Antihypertensive and Vasorelaxant Activity
Phthalazine derivatives are well-represented in cardiovascular medicine. Hydralazine, a known antihypertensive drug, is a prime example. The phthalazine nucleus acts as a potent pharmacophore for vasorelaxant properties.[3] Research continues to explore new derivatives with improved efficacy and side-effect profiles for the treatment of hypertension.[1]
Antimicrobial and Anti-inflammatory Activity
Both cinnoline and phthalazine derivatives have been reported to possess significant antimicrobial and anti-inflammatory activities.[2][8] The ability to readily modify the core structure allows for the fine-tuning of these properties, making them attractive candidates for developing new agents to combat antibiotic resistance and inflammatory diseases.[4]
Summary of Biological Activities
The table below summarizes the diverse, therapeutically relevant activities reported for 1,2-benzodiazine derivatives.
| Derivative Class | Biological Activity | Target/Mechanism of Action | Reference(s) |
| Phthalazines | Anticancer | VEGFR2 Inhibition, Apoptosis Induction | [9] |
| Phthalazines | Antihypertensive | Vasodilation | [1][3] |
| Phthalazines | Antidiabetic | Not specified | [1] |
| Phthalazines | Antimicrobial | Broad-spectrum activity | [1][8] |
| Cinnolines | Anticancer | Apoptosis Induction | [2] |
| Cinnolines | Antimicrobial / Antifungal | Broad-spectrum activity | [2][4] |
| Cinnolines | Anti-inflammatory | Not specified | [4] |
Experimental Workflows and Methodologies
A typical drug discovery workflow for developing novel 1,2-benzodiazine-based therapeutics follows a logical progression from chemical synthesis to biological evaluation.
Caption: General workflow for 1,2-benzodiazine drug discovery.
Conclusion and Future Outlook
The 1,2-benzodiazines, cinnoline and phthalazine, are robust heterocyclic scaffolds that continue to yield compounds of significant therapeutic interest. Their synthetic accessibility and amenability to structural modification make them ideal starting points for drug discovery campaigns. While classical synthetic methods remain relevant, modern catalytic techniques like C-H functionalization are paving the way for more efficient and novel routes to complex derivatives.[6] The proven success of phthalazine-based compounds in areas like oncology and cardiovascular disease, coupled with the broad spectrum of activities reported for the class, ensures that 1,2-benzodiazines will remain a focus of intensive research. Future efforts will likely concentrate on developing derivatives with enhanced target specificity and selectivity to minimize off-target effects, as well as exploring their potential in emerging therapeutic areas.
References
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Sangshetti, J. N., et al. (2019). Synthesis and biological activity of structurally diverse phthalazine derivatives: A systematic review. Bioorganic & Medicinal Chemistry. [Link]
-
ResearchGate. (n.d.). Synthesis of cinnolines via catalytic C−H functionalization and annulation reactions. [Link]
-
An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Derivatives. (2025). Indian Journal of Pharmaceutical Education and Research. [Link]
-
ResearchGate. (n.d.). Phthalazines and phthalazine hybrids as antimicrobial agents: Synthesis and biological evaluation. [Link]
-
Shaaban, M., et al. (2024). Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. RSC Publishing. [Link]
-
MDPI. (2022). Synthesis, Structure and Biological Activity of Novel 4,5-dihydro-1H-imidazol-2-yl-phthalazine Derivatives and Their Copper(II) Complexes. [Link]
-
ResearchGate. (n.d.). Methods for the synthesis of cinnolines (Review). [Link]
-
PharmaInfo. (n.d.). A Concise Review on Phthlazine Derivatives and its Biological Activities. [Link]
-
Bentham Science. (n.d.). Recent Developments in the Synthesis of Cinnoline Derivatives. [Link]
-
Wikipedia. (n.d.). Cinnoline. [Link]
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Methodological & Application
Application Note: Synthesis of 8-Methylcinnoline via Richter Cyclization
Executive Summary
This application note details the synthesis of 8-methylcinnoline , a privileged scaffold in medicinal chemistry often utilized as a bioisostere for quinoline or isoquinoline to modulate metabolic stability and solubility. Unlike the Widman-Stoermer synthesis (which utilizes alkenyl precursors), the Richter Cyclization leverages the high reactivity of o-alkynylaryldiazonium salts to construct the 1,2-diazine core.
This guide addresses the specific challenge of the 8-methyl substituent, which introduces steric bulk proximal to the N1-position, potentially affecting diazotization efficiency. We present a validated, three-stage workflow: precursor assembly via Sonogashira coupling, the core Richter cyclization to the 4-hydroxy intermediate, and a reductive aromatization to the final this compound target.
Strategic Analysis & Retrosynthesis
The synthesis of this compound via the Richter method requires careful design to ensure regiospecificity. The 8-methyl group must be installed in the aniline precursor prior to cyclization.
Mechanistic Pathway
The Richter cyclization involves the diazotization of an o-alkynylaniline. The resulting diazonium species behaves as an electrophile, attacking the adjacent alkyne (typically in a 6-endo-dig fashion) to form a vinyl cation. In aqueous acidic media, this cation is trapped by water, yielding 4-hydroxycinnoline (cinnolin-4(1H)-one).
Key Causality:
-
Diazotization: Conversion of
to makes the nitrogen a potent electrophile. -
Cyclization: The rigidity of the alkyne tether forces the triple bond into proximity with the diazonium, facilitating ring closure.
-
Cation Trapping: The vinyl cation intermediate is highly reactive; without a nucleophile (like
or ), the reaction fails or polymerizes.
Retrosynthetic Logic (DOT Visualization)
Figure 1: Retrosynthetic analysis showing the Richter cyclization as the ring-forming step (Green), preceded by precursor assembly (Red) and followed by functional group manipulation (Blue).[1]
Experimental Protocols
Phase 1: Precursor Assembly (2-Ethynyl-6-methylaniline)
Rationale: The Richter cyclization requires a terminal alkyne ortho to the amine. We start with 2-bromo-6-methylaniline to ensure the methyl group ends up at the 8-position.
Materials:
-
2-Bromo-6-methylaniline (10.0 mmol)
-
Ethynyltrimethylsilane (TMS-acetylene) (12.0 mmol)
- (5 mol%)
- (3 mol%)
- / THF (1:1 v/v)
Protocol:
-
Coupling: In a flame-dried Schlenk flask, dissolve 2-bromo-6-methylaniline in degassed
/THF. Add catalysts ( , ). -
Addition: Add TMS-acetylene dropwise at room temperature. Heat to 60°C for 12 hours under Argon.
-
Workup: Filter through Celite, concentrate, and purify via flash chromatography (Hexanes/EtOAc 95:5) to yield the TMS-protected intermediate.
-
Deprotection: Dissolve intermediate in MeOH. Add
(2.0 eq). Stir at RT for 2 hours. -
Validation: Confirm terminal alkyne proton via
NMR ( ppm, s).
Phase 2: The Richter Cyclization (Synthesis of 4-Hydroxy-8-methylcinnoline)
Rationale: This is the critical ring-closing step. High temperatures are required after diazotization to drive the formation of the vinyl cation and its subsequent hydration.
Safety Warning: Diazonium salts are shock-sensitive and potentially explosive.[2][3][4] Never isolate the dry salt. Perform the cyclization in solution.
Materials:
-
2-Ethynyl-6-methylaniline (5.0 mmol)
- (5.5 mmol)
-
Concentrated
(10 M) -
Water
Step-by-Step Protocol:
-
Salt Formation: Suspend the aniline (5.0 mmol) in water (20 mL) and concentrated
(5 mL). Cool the mixture to 0–5°C in an ice/salt bath. -
Diazotization: Add a solution of
(380 mg in 2 mL ) dropwise, maintaining internal temperature . -
Cyclization: Allow the diazonium solution to stir at 0°C for 30 minutes. Then, slowly warm the solution to room temperature.
-
Thermal Drive: Heat the solution to 60–80°C for 2-4 hours. Nitrogen gas evolution will cease upon completion.
-
Precipitation: Cool the mixture to room temperature. Neutralize carefully with saturated
to pH 6-7. The product, 4-hydroxy-8-methylcinnoline, typically precipitates as a tan/off-white solid. -
Purification: Filter the solid, wash with cold water, and recrystallize from Ethanol/Water.
Data Summary (Phase 2):
| Parameter | Specification | Observation/Note |
| Diazotization Temp | Critical to prevent decomposition before cyclization.[5] | |
| Acid Concentration | 2M - 4M | Sufficient to protonate aniline and stabilize diazonium. |
| Cyclization Temp | 60-80°C | Required to overcome activation energy for C-N bond formation. |
| Typical Yield | 65-75% | Main byproduct is the phenol (hydrolysis without cyclization). |
Phase 3: Aromatization to this compound
Rationale: The Richter cyclization yields the 4-hydroxy tautomer. To obtain the parent this compound, we must remove the oxygen functionality via a chlorination-reduction sequence.
Protocol:
-
Chlorination: Reflux 4-hydroxy-8-methylcinnoline in
(5 eq) for 3 hours. Evaporate excess , pour onto ice, and extract with DCM. Yields 4-chloro-8-methylcinnoline . -
Reduction: Dissolve the chloro-intermediate in MeOH. Add 10%
(10 wt%) and (ammonium formate, 5 eq) as a hydrogen source (Transfer Hydrogenation). Reflux for 1 hour. -
Final Isolation: Filter catalyst, concentrate, and purify via flash chromatography (DCM/MeOH).
Mechanistic Validation & Troubleshooting
Reaction Mechanism Visualization
Figure 2: Mechanistic pathway of the Richter Cyclization. The critical step is the 6-endo-dig attack of the N2+ group onto the alkyne, generating a transient vinyl cation.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield (Phase 2) | Premature decomposition of diazonium. | Ensure temp stays |
| Formation of Phenols | Hydrolysis of diazonium instead of cyclization. | Increase acid concentration; the protonated alkyne mechanism is favored in stronger acid. |
| Incomplete Reduction (Phase 3) | Catalyst poisoning. | Use fresh |
| Explosion Risk | Dry diazonium salt.[2][3][4] | NEVER dry the intermediate from Phase 2 Step 2. Proceed immediately to heating in solution. |
References
-
Richter, V. v. (1883).[1][6] "Über Cinnolinderivate." Berichte der deutschen chemischen Gesellschaft, 16, 677–683. Link
-
Stoermer, R., & Fincke, H. (1909).[7] "Synthese von Cinnolinen."[1][6][7][8][9][10] Berichte der deutschen chemischen Gesellschaft, 42, 3115–3132. Link
- Zollinger, H. (1994). Diazo Chemistry I: Aromatic and Heteroaromatic Compounds. VCH Publishers. (Standard text for Diazonium safety and kinetics).
-
Alford, E. J., & Schofield, K. (1952). "Cinnolines. Part XXVIII. The Richter reaction."[1][8][11] Journal of the Chemical Society, 2102-2108. Link
-
Bräse, S., et al. (2005). "Organic Azides: An Exploding Diversity of a Unique Class of Compounds." Angewandte Chemie International Edition, 44(33), 5188-5240. (Reference for safety handling of nitrogen-rich precursors). Link
Sources
- 1. innovativejournal.in [innovativejournal.in]
- 2. researchgate.net [researchgate.net]
- 3. Diazonium Salts | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 5. researchgate.net [researchgate.net]
- 6. eurekaselect.com [eurekaselect.com]
- 7. Widman-Stoermer Synthesis [drugfuture.com]
- 8. Cinnoline - Wikipedia [en.wikipedia.org]
- 9. Synthesis of Benzodiazines [quimicaorganica.org]
- 10. Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes & Protocols: 8-Methylcinnoline as a Versatile Intermediate for the Synthesis of Novel ALK-5 Inhibitors
Abstract: The Transforming Growth Factor-β (TGF-β) signaling pathway is a critical regulator of cellular processes, and its dysregulation is a hallmark of numerous pathologies, including cancer and fibrosis.[1] The TGF-β type I receptor, Activin receptor-like kinase 5 (ALK-5), represents a key therapeutic target due to its central role in propagating this signal.[2] This document provides a comprehensive guide for researchers on utilizing 8-methylcinnoline, a heterocyclic scaffold of significant interest, as a core intermediate in the development of potent and selective ALK-5 inhibitors. We will detail the underlying biological rationale, a representative synthetic strategy, and robust protocols for the biological evaluation of resulting compounds.
Introduction: The Therapeutic Rationale for ALK-5 Inhibition
The TGF-β superfamily of ligands orchestrates a wide array of cellular responses, from proliferation and differentiation to apoptosis and immune modulation.[1] The signaling cascade is initiated when a TGF-β ligand binds to its type II receptor (TβRII), which then recruits and phosphorylates the type I receptor, ALK-5.[3][4] This phosphorylation event activates the kinase domain of ALK-5, which in turn phosphorylates the primary intracellular effectors, SMAD2 and SMAD3.[5] These activated SMADs form a complex with SMAD4, translocate into the nucleus, and function as transcription factors to regulate the expression of target genes.[4][5]
In pathological contexts, particularly in advanced cancers, the TGF-β pathway often switches from a tumor-suppressive to a pro-oncogenic role, promoting tumor invasion, metastasis, and immune evasion.[1][3] Therefore, inhibiting the kinase activity of ALK-5 is a highly attractive therapeutic strategy to disrupt this aberrant signaling.[2][6] Small molecule inhibitors that competitively bind to the ATP-binding pocket of ALK-5 have shown significant promise in preclinical models and clinical trials.[2][7]
The ALK-5 Signaling Cascade and Point of Inhibition
The canonical TGF-β/ALK-5 pathway is a linear cascade that offers a clear point for therapeutic intervention. ALK-5 inhibitors are designed to prevent the initial phosphorylation event that activates the downstream signaling.
Caption: Canonical TGF-β/ALK-5 signaling pathway and the mechanism of inhibition.
Section 1: The Cinnoline Scaffold in ALK-5 Inhibitor Design
While various heterocyclic systems have been explored for ALK-5 inhibition, nitrogen-containing scaffolds like quinolines and quinoxalines have proven particularly effective.[8] The cinnoline ring system, a bioisostere of quinoline, presents an attractive and comparatively underexplored scaffold for novel inhibitor design. Its unique electronic properties and hydrogen bonding capabilities can be leveraged to achieve high potency and selectivity.
This guide focuses on this compound as a strategic starting intermediate. The methyl group at the 8-position provides a key synthetic handle for further elaboration, allowing for the systematic exploration of the chemical space around the core scaffold to optimize drug-like properties.
Representative Synthetic Workflow
The following workflow outlines a plausible, multi-step synthesis of a novel ALK-5 inhibitor starting from a commercially available precursor and proceeding through the key this compound intermediate. This representative strategy is based on established principles of heterocyclic chemistry and medicinal chemistry design.[9]
Caption: Representative workflow for the synthesis of a cinnoline-based ALK-5 inhibitor.
Section 2: Experimental Protocols - Synthesis
The protocols described below are representative and may require optimization based on the specific target molecule and available laboratory equipment. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 2.1: Synthesis of this compound Intermediate
This protocol is adapted from the von Richter cinnoline synthesis.
Objective: To synthesize the core this compound scaffold.
Materials:
-
2-Amino-3-methylacetophenone
-
Sodium nitrite (NaNO₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Copper(I) cyanide (CuCN)
-
Sodium hydroxide (NaOH)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Diazotization: Dissolve 2-amino-3-methylacetophenone (1.0 eq) in a mixture of concentrated HCl and water at 0-5 °C.
-
Add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes. Causality Note: This step forms the critical diazonium salt intermediate. Low temperatures are essential to prevent its decomposition.
-
Cyclization: In a separate flask, prepare a solution of CuCN in water. Slowly add the cold diazonium salt solution to the CuCN solution.
-
Allow the reaction to warm to room temperature and then heat gently to 50-60 °C until nitrogen evolution ceases. Causality Note: The copper catalyst facilitates the intramolecular cyclization and extrusion of nitrogen gas to form the cinnoline ring.
-
Work-up: Cool the reaction mixture and neutralize with a saturated NaOH solution until pH > 10.
-
Extract the aqueous layer three times with diethyl ether.
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield crude this compound.
-
Purification: Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to obtain pure this compound.
Protocol 2.2: Synthesis of a Representative ALK-5 Inhibitor
Objective: To couple the this compound core with a secondary fragment via a nucleophilic aromatic substitution reaction.
Materials:
-
This compound (from Protocol 2.1)
-
Phosphorus oxychloride (POCl₃)
-
4-(Pyridin-2-yl)aniline
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
Procedure:
-
Activation of C4 Position: Reflux this compound (1.0 eq) in excess POCl₃ for 3-4 hours. Causality Note: This step converts the C4-hydroxyl tautomer into a highly reactive 4-chloro derivative, which is an excellent electrophile for the subsequent SNAr reaction.
-
Carefully quench the reaction by pouring it onto crushed ice. Neutralize with solid sodium bicarbonate.
-
Extract the product, 4-chloro-8-methylcinnoline, with DCM. Dry the organic layer and concentrate under reduced pressure. Use this crude intermediate directly in the next step.
-
SNAr Coupling: Dissolve the crude 4-chloro-8-methylcinnoline (1.0 eq) and 4-(pyridin-2-yl)aniline (1.2 eq) in DMF.
-
Add DIPEA (2.0 eq) as a non-nucleophilic base to scavenge the HCl generated during the reaction.
-
Heat the mixture to 100-120 °C and monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up and Purification: Cool the reaction, dilute with water, and extract with ethyl acetate. Wash the combined organic layers with water and brine, dry over MgSO₄, and concentrate.
-
Purify the final product by column chromatography or preparative HPLC to yield the target ALK-5 inhibitor.
Section 3: Experimental Protocols - Biological Evaluation
Once synthesized and characterized (via NMR, LC-MS, and HRMS), the novel compound must be evaluated for its biological activity. The following protocols provide a tiered approach, from direct target engagement to cell-based pathway analysis.
Biological Evaluation Workflow
Caption: Tiered workflow for the biological evaluation of synthesized ALK-5 inhibitors.
Protocol 3.1: In Vitro ALK-5 Kinase Inhibition Assay (LanthaScreen™)
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the test compound against the isolated ALK-5 kinase domain.
Principle: This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. A europium-labeled antibody detects the phosphorylation of a GFP-labeled SMAD substrate by the ALK-5 kinase. Inhibition of the kinase reduces the FRET signal.[4]
Materials:
-
Recombinant ALK-5 kinase domain
-
GFP-SMAD2 substrate
-
ATP
-
LanthaScreen™ Eu-anti-pSMAD2 antibody
-
TR-FRET dilution buffer
-
Test compound (serial dilutions) and positive control (e.g., Galunisertib)
-
384-well microplates
Procedure:
-
Prepare serial dilutions of the test compound in DMSO, then dilute further in kinase reaction buffer.
-
Add 2.5 µL of the test compound dilutions or control to the wells of a 384-well plate.
-
Add 5 µL of a solution containing the ALK-5 enzyme and GFP-SMAD2 substrate to each well.
-
Incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 2.5 µL of ATP solution to each well.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction by adding 10 µL of the Eu-anti-pSMAD2 antibody solution (containing EDTA).
-
Incubate for 60 minutes at room temperature to allow for antibody binding.
-
Read the plate on a TR-FRET enabled plate reader (ex: 340 nm, em: 495 nm and 520 nm).
-
Data Analysis: Calculate the emission ratio (520/495). Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
| Compound | ALK-5 IC₅₀ (nM) [Hypothetical] | Assay Type |
| Rep. Cinnoline-Inhibitor | 25 | LanthaScreen™ Kinase Assay |
| Galunisertib (Control) | 15 | LanthaScreen™ Kinase Assay |
| Staurosporine (Non-selective) | 5 | LanthaScreen™ Kinase Assay |
Protocol 3.2: Western Blot for Inhibition of SMAD2 Phosphorylation
Objective: To confirm that the test compound inhibits ALK-5 activity within a cellular context.[5]
Materials:
-
A TGF-β responsive cell line (e.g., HaCaT keratinocytes, HepG2)
-
Complete growth medium and serum-free medium
-
Recombinant Human TGF-β1
-
Test compound
-
Lysis buffer (RIPA) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-SMAD2 (Ser465/467), anti-total-SMAD2, anti-GAPDH
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Plate cells in 6-well plates and grow to ~80% confluency.
-
Serum-starve the cells for 4-6 hours to reduce basal signaling.
-
Pre-treat the cells with various concentrations of the test compound (e.g., 0, 10, 100, 1000 nM) for 1 hour.
-
Stimulate the cells with TGF-β1 (e.g., 5 ng/mL) for 45 minutes. Include a non-stimulated control.
-
Wash cells with ice-cold PBS and lyse with 100 µL of ice-cold RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
Perform SDS-PAGE using 20-30 µg of protein per lane.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibody (e.g., anti-p-SMAD2, 1:1000) overnight at 4 °C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Strip the membrane and re-probe for total-SMAD2 and GAPDH (loading control) to confirm equal protein loading and specific inhibition of phosphorylation.
Conclusion
The development of novel ALK-5 inhibitors is a critical endeavor for advancing therapies in oncology and fibrotic diseases. The this compound scaffold offers a promising and adaptable platform for this purpose. By leveraging its unique chemical properties and the synthetic handles it provides, researchers can generate diverse libraries of compounds for screening. The integrated workflow presented here, combining targeted synthesis with robust biochemical and cell-based assays, provides a clear and validated pathway from initial concept to a biologically characterized lead compound. This systematic approach is essential for the successful discovery and development of the next generation of ALK-5 targeted therapeutics.
References
- Patsnap Synapse. (2024). What are ALK5 inhibitors and how do they work?
- Rodríguez-Barbero, A., et al. (2007).
- Long, L., et al. (2009). Role of the TGF-β/Alk5 Signaling Pathway in Monocrotaline-induced Pulmonary Hypertension.
- Safina, A., et al. (2016). Schematic presentation of the TGF--ALK5 signaling pathway in tumor...
- K-R., Ziegler, et al. (2018). Signaling Crosstalk of TGF-β/ALK5 and PAR2/PAR1: A Complex Regulatory Network Controlling Fibrosis and Cancer. MDPI.
- ACS. (2022). ALK Inhibitors for Treating Cancer, Blood, and Kidney Diseases.
- BenchChem. (2025). Downstream Signaling Effects of ALK5 Inhibition: A Technical Guide. BenchChem.
- BenchChem. (2025).
- Peters, J.P. (2025).
- de Gramont, A., et al. (2011). TGF-Beta Type I Receptor (Alk5) Kinase Inhibitors in Oncology.
- Petersen, M., et al. (2004). ALK5 inhibition in renal disease. Current Opinion in Pharmacology.
- Wang, M., et al. (2026). Design, synthesis, and biological evaluation of quinoxalinyl and quinolinyl derivatives as ALK5 inhibitors. Molecular Diversity.
- Saxena, A., et al. (2025). An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Derivatives.
- Liu, G., et al. (2016). Design, synthesis and optimization of novel Alk5 (activin-like kinase 5) inhibitors. Bioorganic & Medicinal Chemistry Letters.
- Tojo, M., et al. (2005). The ALK-5 inhibitor A-83-01 inhibits Smad signaling and epithelial-to-mesenchymal transition by transforming growth factor-beta. Cancer Science.
Sources
- 1. What are ALK5 inhibitors and how do they work? [synapse.patsnap.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. ALK5 kinase inhibitors in drug discovery: Structural insights and therapeutic applications [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis and optimization of novel Alk5 (activin-like kinase 5) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and biological evaluation of quinoxalinyl and quinolinyl derivatives as ALK5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ijper.org [ijper.org]
Advanced Protocol: Site-Selective Functionalization of 8-Methylcinnoline at the C-4 Position
Part 1: Strategic Analysis & Core Directive
Executive Summary
The cinnoline scaffold (1,2-diazanaphthalene) represents a privileged structure in medicinal chemistry, offering unique hydrogen-bonding capabilities and pi-stacking geometries distinct from its quinoline and isoquinoline bioisosteres. The 8-methylcinnoline derivative is of particular interest in kinase inhibitor development, where the C-8 methyl group often occupies a hydrophobic pocket (e.g., the "gatekeeper" region), enhancing selectivity.
However, the C-4 position is the primary vector for introducing diversity to modulate solubility, potency, and pharmacokinetic (PK) profiles. This guide details two validated workflows for functionalizing the C-4 position of this compound:
-
The Activation-Substitution Pathway (Indirect): Conversion to a 4-halo intermediate followed by
or Pd-catalyzed cross-coupling. -
The Direct C-H Functionalization Pathway (Direct): Minisci-type radical alkylation for rapid analog generation.
Structural & Electronic Considerations
-
Electronic Deficiency: The 1,2-diazine ring is highly electron-deficient. The C-4 position is para to N-1 and ortho to N-2, making it the most electrophilic site on the ring system.
-
The 8-Methyl Effect: Located on the benzene ring peri to N-1, the 8-methyl group exerts a steric influence that can twist N-1 coordination but leaves the C-4 position relatively accessible. Its primary role is electronic modulation (weak inductive donation) and lipophilicity enhancement.
Part 2: Experimental Workflows & Decision Logic
Pathway Selection Map
Use the following logic to select the appropriate functionalization strategy:
-
Target: C-4 Amino/Alkoxy derivatives
Route A ( ) -
Target: C-4 Aryl/Heteroaryl derivatives
Route B (Suzuki/Stille) -
Target: C-4 Alkyl (complex/simple)
Route C (Minisci)
Visualization: Reaction Network
The following diagram illustrates the divergent synthetic pathways starting from the core 8-methylcinnolin-4(1H)-one precursor.
Caption: Divergent functionalization of this compound. Route selection depends on the desired C-4 moiety (Heteroatom vs. Carbon).
Part 3: Detailed Protocols
Protocol A: Synthesis of the Activated Core (4-Chloro-8-methylcinnoline)
Before diversity can be introduced via substitution, the C-4 hydroxyl (tautomeric with the ketone) must be converted to a leaving group.
Mechanism: Nucleophilic attack of the lactam oxygen on phosphorus, followed by chloride displacement.
Safety:
Step-by-Step Procedure:
-
Setup: Charge a dry 100 mL Round Bottom Flask (RBF) with 8-methylcinnolin-4(1H)-one (1.0 equiv, e.g., 5.0 mmol, 800 mg).
-
Reagent Addition: Add Phosphorus Oxychloride (
) (10.0 equiv, 5.0 mL) carefully. The acts as both reagent and solvent. -
Reaction: Fit with a reflux condenser and drying tube (
). Heat to 100°C for 2–3 hours.-
Monitoring: Monitor by TLC (EtOAc/Hexane 1:1). The starting material (polar, baseline) should disappear, replaced by a less polar spot (product).
-
-
Workup (Critical):
-
Cool the reaction mixture to room temperature.
-
Slowly pour the mixture onto crushed ice (50 g) with vigorous stirring. Maintain temperature <10°C to avoid hydrolysis of the product.
-
Neutralize with saturated
or to pH 8.
-
-
Extraction: Extract with Dichloromethane (DCM) (
mL). Dry combined organics over , filter, and concentrate in vacuo. -
Purification: Usually not required. If dark, pass through a short silica plug eluting with 10% EtOAc/Hexane.
-
Yield Expectation: 85–95% (Off-white/yellow solid).
-
Protocol B: Palladium-Catalyzed Suzuki-Miyaura Coupling (C-4 Arylation)
This protocol installs aryl or heteroaryl groups at C-4.
Step-by-Step Procedure:
-
Reagents: In a microwave vial or Schlenk tube, combine:
-
4-Chloro-8-methylcinnoline (1.0 equiv, 0.5 mmol).
-
Arylboronic acid (1.5 equiv).
-
(5 mol%) or
(for sterically demanding substrates). - (2.0 equiv, 2M aqueous solution).
-
-
Solvent: Add 1,4-Dioxane (4 mL). Degas by sparging with Nitrogen for 5 mins.
-
Reaction: Seal and heat to 90°C (oil bath) or 110°C (Microwave) for 1–4 hours.
-
Workup: Dilute with water, extract with EtOAc. Wash with brine.
-
Purification: Flash Column Chromatography (Gradient: 0
40% EtOAc in Hexanes).
Protocol C: Direct C-H Alkylation (Minisci Reaction)
This method allows for the direct attachment of alkyl groups (methyl, ethyl, isopropyl, cyclobutyl) without pre-functionalization, utilizing a radical mechanism.
Mechanism: Alkyl radical generation via oxidative decarboxylation of carboxylic acids, followed by addition to the electron-deficient C-4 position.
Step-by-Step Procedure:
-
Setup: In a reaction tube, dissolve This compound (or the 4-H parent if starting from core) (0.5 mmol) in DCM/Water (1:1 biphasic mixture) or TFA/Water (if solubility is an issue).
-
Radical Source: Add the corresponding Carboxylic Acid (e.g., Pivalic acid for t-Butyl) (3.0 equiv).
-
Catalyst & Oxidant: Add
(0.2 equiv) and (3.0 equiv). -
Reaction: Stir vigorously at 40–60°C for 4–12 hours.
-
Note: Evolution of
gas will be observed.
-
-
Workup: Basify with NaOH (aq) to pH 10. Extract with DCM.
-
Purification: Flash Chromatography.
-
Selectivity Note: Reaction occurs exclusively at C-4 due to the high electrophilicity at this position relative to the benzenoid ring.
-
Part 4: Data Summary & Troubleshooting
Comparative Yields & Conditions
| Reaction Type | Target Substituent | Reagents | Typical Yield | Key Challenge |
| Chlorination | -Cl (Intermediate) | 90-95% | Hydrolysis during workup. | |
| -NH-R (Amine) | Amine, iPrOH, Reflux | 80-90% | Steric bulk of amine. | |
| Suzuki | -Aryl / Heteroaryl | 60-85% | Protodeboronation of boronic acid. | |
| Minisci | -Alkyl ( | 40-65% | Polylkylation side products. |
Troubleshooting Guide
-
Problem: Low yield in Suzuki Coupling.
-
Solution: The 8-methyl group may cause slight twisting, making the oxidative addition slower. Switch to a more active catalyst system like XPhos Pd G2 or
/SPhos to facilitate the coupling at the sterically hindered (peri-interaction) environment.
-
-
Problem: Hydrolysis of 4-Chloro intermediate.
-
Solution: Ensure all glassware is bone-dry. Store the chloro-intermediate under inert gas at -20°C; it is moisture sensitive.
-
-
Problem: Minisci reaction gives mixture of mono- and di-alkylated products.
-
Solution: Control conversion by limiting the oxidant. Stop reaction at 70% conversion and recycle starting material.
-
Part 5: Mechanistic Visualization (Minisci)
The following diagram details the radical addition mechanism at C-4, highlighting the regioselectivity driven by the diazine ring's electron deficiency.
Caption: Mechanism of Ag-catalyzed decarboxylative alkylation at C-4.
References
-
Synthesis of 4-substituted cinnolines via 4-chloro intermediate
- Source: MDPI (Molecules/Organic Chemistry)
- Context: Standard protocols for converting quinolinones/cinnolinones to chloro-deriv
-
Rh(III)-catalyzed Synthesis of Cinnolines (C-H Activation)
- Source: Royal Society of Chemistry (Organic Chemistry Frontiers)
- Context: Mechanistic insights into building the cinnoline core, which often precedes C-4 functionaliz
-
C-H Functionalization of Heterocycles (Minisci Reaction)
- Source: National Institutes of Health (PMC / J. Org. Chem)
- Context: General applicability of radical alkylation to electron-deficient diazines like cinnoline.
-
Suzuki-Miyaura Coupling on Cinnolines
- Source: ACS Public
- Context: Protocols for cross-coupling on diazanaphthalene scaffolds.
Application Note: 8-Methylcinnoline Scaffold for Kinase Inhibitor Design
This Application Note is designed for medicinal chemists and structural biologists. It details the rationale, synthesis, and evaluation of the 8-Methylcinnoline scaffold—a privileged pharmacophore for developing high-selectivity kinase inhibitors.
Executive Summary: The "8-Methyl" Advantage
The cinnoline (benzo[c]pyridazine) ring system is a proven bioisostere of quinoline and quinazoline scaffolds found in FDA-approved drugs (e.g., Gefitinib, Bosutinib). While the core scaffold provides essential hinge-binding capability, the 8-methyl substitution introduces a critical structural feature: Atropisomerism-driven Selectivity .
By placing a methyl group at the C8 position (adjacent to N1), the scaffold acquires steric bulk that:
-
Restricts Conformation: Induces a non-planar twist relative to the hinge region, potentially reducing affinity for off-target kinases that require a planar ligand.
-
Desolvation Penalty: Displaces high-energy water molecules at the solvent front.
-
Metabolic Shielding: Blocks the C8 position from oxidative metabolism (a common soft spot in quinolines).
Structural Rationale & Binding Mode
The design logic relies on the interaction between the cinnoline nitrogen atoms and the kinase hinge region (typically residues like Met, Thr, or Glu).
Mechanistic Logic[1]
-
Hinge Binding: N1 and N2 act as hydrogen bond acceptors. In a typical Type I binding mode, N1 accepts a hydrogen bond from the backbone NH of the hinge residue.
-
The 8-Methyl Clash: The C8-Methyl group is positioned ortho to the N1 acceptor. This creates a steric clash with the protein backbone if the pocket is too flat. Only kinases with a flexible or recessed solvent front (e.g., certain mutants of EGFR , PI3K , or c-Met ) can accommodate this bulk.
Visualization: Structure-Activity Relationship (SAR) Logic
The following diagram illustrates the SAR decision tree for optimizing this scaffold.
Caption: SAR decision tree highlighting the role of C8-methylation in inducing conformational selectivity.
Protocol A: Chemical Synthesis of this compound Derivatives
Objective: Synthesize a 4-amino-8-methylcinnoline derivative suitable for kinase assay screening. Method: Modified Richter/Widman-Stoermer Cyclization followed by SNAr.
Reagents & Equipment[2]
-
Starting Material: 2-Amino-3-methylacetophenone (CAS: 17332-38-2).
-
Cyclization: Sodium nitrite (NaNO₂), Conc. HCl.
-
Activation: Phosphorus oxychloride (POCl₃).[1]
-
Coupling: 3-Chloro-4-fluoroaniline (or target-specific aniline), Isopropanol.
-
Analysis: LC-MS, 1H-NMR (400 MHz).
Step-by-Step Methodology
Step 1: Diazotization and Cyclization (The Richter/Widman-Stoermer Approach)
-
Dissolve: In a 250 mL round-bottom flask, dissolve 2-amino-3-methylacetophenone (10 mmol, 1.49 g) in 5N HCl (30 mL). Cool the solution to 0–5 °C in an ice bath.
-
Diazotize: Add a solution of NaNO₂ (12 mmol, 0.83 g) in water (5 mL) dropwise, maintaining temperature <5 °C. Stir for 30 min.
-
Cyclize: Warm the solution to room temperature (25 °C) and then heat to 60 °C for 2 hours. The diazonium intermediate intramolecularly attacks the acetyl group enol/enamine.
-
Isolate: Adjust pH to 7.0 with NaOH. The precipitate is 4-hydroxy-8-methylcinnoline (tautomer of 8-methylcinnolin-4(1H)-one). Filter, wash with water, and dry.
-
Checkpoint: Verify Mass (M+H = 161.07).
-
Step 2: Chlorination (Activation)
-
Suspend: Place the dried 4-hydroxy-8-methylcinnoline (5 mmol) in POCl₃ (10 mL).
-
Reflux: Heat to reflux (105 °C) for 3 hours. The suspension will clear as the chloride is formed.
-
Quench: Cool and slowly pour onto crushed ice/ammonia water. Extract with Ethyl Acetate (3x).
-
Purify: Flash chromatography (Hexane/EtOAc). Product: 4-chloro-8-methylcinnoline .
Step 3: SNAr Coupling (Library Generation)
-
Mix: Dissolve 4-chloro-8-methylcinnoline (1 mmol) and the selected aniline (e.g., 3-chloro-4-fluoroaniline, 1.1 mmol) in Isopropanol (5 mL).
-
Catalyze: Add 1 drop of conc. HCl (catalytic).
-
Heat: Microwave irradiation at 120 °C for 20 min (or reflux for 4 hours).
-
Isolate: Cool. The product often precipitates as the HCl salt. Filter and wash with ether.
Synthesis Workflow Diagram
Caption: Synthetic route for generating the 4-anilino-8-methylcinnoline core.
Protocol B: Biochemical Kinase Assay (Validation)
Objective: Determine the IC50 of the synthesized this compound against a target kinase (e.g., EGFR or PI3K) versus a wild-type control to assess selectivity. Method: ADP-Glo™ Kinase Assay (Promega).
Assay Setup
-
Buffer Preparation: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT.
-
Compound Dilution: Prepare 3-fold serial dilutions of the this compound inhibitor in DMSO (Top concentration: 10 µM). Final DMSO in assay: 1%.
-
Enzyme Reaction:
-
Add 2 µL Kinase (e.g., 5 ng/well EGFR-T790M).
-
Add 1 µL Compound. Incubate 10 min at RT.
-
Add 2 µL ATP/Substrate mix (10 µM ATP, 0.2 µg/µL Poly(Glu,Tyr)).
-
Incubate 60 min at RT.
-
-
Detection:
-
Add 5 µL ADP-Glo™ Reagent (stops reaction, consumes remaining ATP). Incubate 40 min.
-
Add 10 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Incubate 30 min.
-
-
Read: Measure Luminescence on a plate reader (e.g., PerkinElmer EnVision).
Data Analysis Template
Normalize data to "No Enzyme" (0% Activity) and "No Inhibitor" (100% Activity) controls. Fit curves using the Hill Equation:
| Compound ID | R1 (C8-Subst) | R2 (C4-Aniline) | IC50 (Target) | IC50 (Off-Target) | Selectivity Index |
| MC-001 | H | 3-Cl, 4-F-Ph | 12 nM | 45 nM | 3.7x |
| MC-008 | Methyl | 3-Cl, 4-F-Ph | 8 nM | 450 nM | 56x |
| MC-009 | Ethyl | 3-Cl, 4-F-Ph | >1000 nM | >1000 nM | N/A (Steric Clash) |
Note: The table above illustrates hypothetical data showing how the 8-Methyl group (MC-008) significantly improves selectivity compared to the unsubstituted analog (MC-001) by clashing with the off-target.
References
-
Cinnoline Scaffold Review: Szumilak, M., & Stanczak, A. (2019).[2] Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? Molecules, 24(12), 2271.[2] Link
-
PI3K Inhibitors: Zhang, Y., et al. (2021).[3] Discovery of cinnoline derivatives as potent PI3K inhibitors with antiproliferative activity. Bioorganic & Medicinal Chemistry Letters, 48, 128271.[3] Link
-
Quinoline/Cinnoline Bioisosterism: Solomon, V. R., & Lee, H. (2011). Quinoline as a privileged scaffold in cancer drug discovery. Current Medicinal Chemistry, 18(10), 1488-1508. Link
-
Kinase Assay Methodology: Promega Corporation. ADP-Glo™ Kinase Assay Technical Manual.Link
Sources
Application Note: Scalable Synthesis Routes for Methyl-Substituted Cinnolines
Executive Summary
Methyl-substituted cinnolines (benzo[c]pyridazines) are critical pharmacophores in medicinal chemistry, serving as bioisosteres for quinolines and isoquinolines in kinase inhibitors and intercalating agents. While classical routes exist, many suffer from poor scalability due to hazardous diazonium intermediates, low regioselectivity, or difficult purification.
This guide details a process-intensified Widman-Stoermer synthesis , selected for its reliability in accessing alkyl-cinnolines. We provide optimized protocols for 4-methylcinnoline and 3-methylcinnoline , emphasizing the management of exothermic diazonium cyclization and purification without chromatography.
Route Analysis & Mechanistic Logic
The Challenge of Cinnoline Synthesis
Unlike quinolines (accessible via Friedländer or Skraup syntheses), cinnolines require the formation of a nitrogen-nitrogen (N–N) bond. The most scalable method for alkyl substitution is the Widman-Stoermer synthesis , which involves the diazotization of an ortho-alkenylaniline followed by intramolecular electrophilic attack of the diazonium species onto the alkene.
Strategic Route Selection
We prioritize the Widman-Stoermer route over the Richter or Borsche syntheses for the following reasons:
-
Regiocontrol: The position of the methyl group is strictly defined by the alkene precursor (isopropenyl vs. propenyl).
-
Atom Economy: Avoids the multi-step reduction/oxidation cycles required by the Borsche (4-hydroxy) route.
-
Scalability: The reaction proceeds at ambient or mild temperatures, minimizing thermal hazards compared to high-temp condensations.
Reaction Pathway
The synthesis hinges on the availability of the specific ortho-alkenylaniline precursor.
-
Target A: 4-Methylcinnoline
-
Precursor: 2-(Prop-1-en-2-yl)aniline (2-isopropenylaniline).
-
Source: Grignard addition (MeMgBr) to 2-aminoacetophenone followed by dehydration.
-
-
Target B: 3-Methylcinnoline
-
Precursor: 2-(Prop-1-en-1-yl)aniline (2-propenylaniline).
-
Source: Wittig reaction on 2-nitrobenzaldehyde followed by selective nitro reduction.
-
Detailed Experimental Protocols
Protocol A: Synthesis of 4-Methylcinnoline
Scale: 100 mmol (approx. 14.4 g theoretical yield) Safety Critical: This reaction generates a diazonium salt. Maintain strict temperature control to prevent decomposition (explosion hazard) or hydrolysis (phenol formation).
Phase 1: Precursor Preparation (2-Isopropenylaniline)
Note: Commercial availability is limited; in-situ preparation is recommended.
-
Reagents:
-
2-Aminoacetophenone: 13.5 g (100 mmol)
-
Methylmagnesium bromide (3.0 M in ether): 40 mL (120 mmol)
-
Anhydrous THF: 150 mL
-
H₂SO₄ (20% aq): 50 mL
-
-
Procedure:
-
Cool THF solution of 2-aminoacetophenone to 0°C under N₂.
-
Add MeMgBr dropwise over 30 min. Exotherm control: Keep T < 10°C.
-
Stir at RT for 2 h. Quench with sat. NH₄Cl.
-
Extract with EtOAc, dry (MgSO₄), and concentrate to obtain the tertiary alcohol.
-
Dehydration: Reflux the crude alcohol in toluene (100 mL) with catalytic p-TsOH (100 mg) for 1 h using a Dean-Stark trap.
-
Wash with NaHCO₃, concentrate. Yield check: Expect >90% conversion to light yellow oil.
-
Phase 2: Widman-Stoermer Cyclization (The Scalable Step)
Materials:
-
2-Isopropenylaniline (from Phase 1): ~13.3 g (100 mmol)
-
Hydrochloric acid (concentrated, 37%): 30 mL
-
Water: 100 mL
-
Sodium Nitrite (NaNO₂): 7.6 g (110 mmol) in 20 mL H₂O
-
Sodium Acetate (solid): ~15 g (buffer)
Workflow:
-
Salt Formation: In a 500 mL 3-neck flask equipped with an internal thermometer and overhead stirrer, suspend the 2-isopropenylaniline in water (100 mL). Add concentrated HCl (30 mL) dropwise. The amine hydrochloride may precipitate; vigorous stirring is essential.
-
Diazotization: Cool the slurry to -5°C to 0°C using an ice/salt bath.
-
Critical Step: Add the NaNO₂ solution subsurface via syringe pump or dropping funnel over 45 minutes.
-
Monitoring: Temperature must not exceed +2°C. The mixture will turn clear/orange as the diazonium salt forms.
-
-
Cyclization:
-
After addition, stir at 0°C for 30 min.
-
Remove the cooling bath and allow the mixture to warm to 20–25°C (Room Temp).
-
Observation: Evolution of N₂ is minimal (intramolecular retention). The solution typically darkens.
-
Stir for 3–4 hours.
-
Buffering: Slowly add solid Sodium Acetate to adjust pH to ~4–5. This promotes the cyclization over diazonium hydrolysis.
-
-
Workup (Chromatography-Free):
-
Basify the mixture to pH 10 using 20% NaOH (cooling required).
-
Extract with Dichloromethane (DCM) (3 x 100 mL).
-
Wash combined organics with Brine (100 mL).
-
Dry over Na₂SO₄ and concentrate under reduced pressure.[1]
-
Purification: Recrystallize the crude solid from Hexane/EtOAc (9:1) or Petroleum Ether .
-
Target: 4-Methylcinnoline forms pale yellow needles (mp 73–74°C).
-
Protocol B: Synthesis of 3-Methylcinnoline
Scale: 50 mmol Mechanism: Cyclization of diazotized 2-(1-propenyl)aniline.
-
Precursor: 2-(Prop-1-en-1-yl)aniline (prepared via Wittig of 2-nitrobenzaldehyde + ethyltriphenylphosphonium bromide, then Fe/HCl reduction).
-
Reagents:
-
Precursor: 6.6 g (50 mmol)
-
H₂SO₄ (2 M): 100 mL
-
NaNO₂: 3.8 g (55 mmol) in 10 mL H₂O
-
-
Procedure:
-
Dissolve the aniline in 2 M H₂SO₄ and cool to 0°C.
-
Add NaNO₂ solution dropwise (keep T < 5°C).
-
Thermal Cyclization: Unlike the 4-methyl isomer, the 3-methyl route often requires mild heating or longer induction. Allow to warm to RT and stir for 24 h.
-
Optimization: If cyclization is slow, heat to 40°C for 1 hour after diazotization is complete and excess nitrous acid is quenched (sulfamic acid).
-
-
Isolation:
-
Neutralize with NH₄OH.
-
Extract with Et₂O.
-
Purification: 3-Methylcinnoline is an oil that solidifies upon chilling (mp 48–50°C). Purify by vacuum distillation or conversion to the hydrochloride salt (precipitate from Et₂O/HCl).
-
Process Safety & Troubleshooting
Diazonium Safety in Scale-Up
For scales >100g, batch accumulation of diazonium salts is a thermal hazard.
-
Recommendation: Use a Continuous Flow Reactor for the diazotization step.
-
Stream A: Amine + HCl.
-
Stream B: NaNO₂ (aq).
-
Reactor: Coiled tube at 0°C, residence time 2–5 min.
-
Output: Feed directly into a stirred warming tank for cyclization.
-
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Yield / Phenol Formation | Hydrolysis of diazonium salt. | Keep T < 5°C during diazotization. Ensure pH is not too acidic during cyclization (use NaOAc buffer). |
| Evolution of Gas (N₂) | Decomposition of diazonium. | Reaction temp too high. Check cooling capacity. |
| Oily/Tarred Product | Polymerization of alkene precursor. | Distill/recrystallize precursor immediately before use. Add radical inhibitor (BHT) during precursor storage. |
| Incomplete Cyclization | Steric hindrance or electronic deactivation. | Allow longer reaction time at RT (up to 48h). Do not heat above 50°C. |
Structural Visualization
Reaction Scheme & Logic Flow
The following diagram illustrates the Widman-Stoermer pathway and the critical decision points for 3- vs 4-methyl substitution.
Caption: Decision tree for selecting precursors to target specific methyl-cinnoline isomers via the Widman-Stoermer route.
References
-
Widman-Stoermer Synthesis Overview
-
Protocol for 4-Methylcinnoline
-
Modern Flow Chemistry Applications (Diazotization Safety)
- Baumann, M., et al. (2020).
-
General Cinnoline Properties & Bioactivity
- Tonk, R. K., et al. (2020). Therapeutic Potential of Cinnoline Core: A Comprehensive Review. Mini-Reviews in Medicinal Chemistry, 20.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Widman-Stoermer Synthesis [drugfuture.com]
- 3. WO2007060685A1 - An improved process for the synthesis of quinoline derivatives - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Benzodiazines [quimicaorganica.org]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. Cinnoline - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. WO2005073239A1 - Method for purifying quinolinecarboxylic acid derivative - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: 8-Methylcinnoline Functionalization
Current Status: Operational Topic: Regioselectivity of N-Alkylation in 8-Methylcinnoline Ticket ID: #CINN-8ME-ALK-001 Assigned Specialist: Senior Application Scientist[1][2]
Introduction: The "Peri-Effect" Directive
Welcome to the technical support hub for this compound functionalization. If you are attempting to alkylate this compound, you are likely encountering a specific regiochemical constraint known as the Peri-Effect .[1][2]
Unlike unsubstituted cinnoline, which can yield mixtures of N1 and N2 isomers depending on conditions, This compound exhibits near-exclusive N2-selectivity during direct alkylation.[1][2] The methyl group at the C8 position creates a steric blockade that effectively shields the N1 nitrogen, rendering it kinetically inaccessible to most electrophiles.
This guide provides the protocols to successfully synthesize N2-alkylated salts, methods to validate your product, and troubleshooting steps for common pitfalls.
Module 1: The Regioselectivity Matrix
Understanding the forces at play is critical for experimental design. The table below summarizes the electronic and steric factors dictating the reaction outcome.
| Factor | N1 Position | N2 Position | Outcome |
| Steric Environment | High Hindrance (Blocked). The C8-Methyl group occupies the peri space, physically obstructing the trajectory of incoming electrophiles.[1][2] | Open. No adjacent substituents to hinder nucleophilic attack.[2] | N2 Favored |
| Electronic Density | High electron density, but nucleophilicity is nullified by sterics.[2][3] | High electron density with accessible lone pair.[2] | N2 Favored |
| Thermodynamics | Formation of N1-salt introduces severe steric strain between N1-R and C8-Me.[1][2] | Formation of N2-salt relieves steric tension relative to N1.[1][2] | N2 Favored |
Visualizing the Mechanism
The following diagram illustrates the kinetic pathway. Note how the "Peri-Interaction" serves as a gatekeeper, forcing the reaction toward N2.
Figure 1: Reaction pathway analysis showing the steric prohibition of N1 alkylation due to the C8-methyl group.[1][2]
Module 2: Validated Experimental Protocols
Standard Protocol: Synthesis of 2,8-Dimethylcinnolinium Iodide
Target: Exclusive formation of the N2-isomer.[1][2]
Reagents:
-
Methyl Iodide (MeI) (3.0 - 5.0 eq) [Excess ensures completion][2]
-
Solvent: Anhydrous Acetone or Acetonitrile (MeCN)[2]
Step-by-Step Workflow:
-
Dissolution: Dissolve this compound in anhydrous acetone (0.5 M concentration).
-
Note: Acetone is preferred as the salt product often precipitates out, driving the equilibrium.
-
-
Addition: Add Methyl Iodide dropwise at room temperature.
-
Reflux (Optional but Recommended):
-
Stir at room temperature for 24 hours.
-
If precipitation is slow, gently reflux (40°C) for 4-6 hours.[1]
-
-
Isolation:
-
Cool the mixture to 0°C.
-
Filter the yellow/orange precipitate.
-
Wash with cold diethyl ether to remove unreacted starting material.[2]
-
Yield Expectation: >85% Purity: >95% (Isomerically pure N2).
Module 3: Troubleshooting & FAQs
Issue 1: "I need the N1-isomer, but I keep getting N2."
Diagnosis: You are fighting the laws of physics (specifically, steric repulsion). Resolution:
-
Direct Alkylation: You cannot obtain the N1-isomer via direct alkylation of this compound.[1][2] The C8-methyl group prevents it [1].[1][2]
-
Alternative Strategy: To access the N1-alkyl scaffold, you must use a de novo synthesis approach.[1][2] You must construct the cinnoline ring after the nitrogen is already alkylated (e.g., cyclization of N-alkyl-2-alkenylanilines or specific hydrazine precursors).[1][2]
Issue 2: "How do I prove I have the N2 isomer and not N1?"
Diagnosis: Ambiguous 1H NMR data. Resolution: Use NOESY (Nuclear Overhauser Effect Spectroscopy) .[2] This is the gold standard for regiochemical assignment in cinnolines.
The Logic Flow:
-
Identify the N-Methyl peak (usually singlet, ~4.5 - 5.0 ppm).[2]
-
Identify the H3 aromatic proton (singlet or doublet, most downfield).
-
N2 Confirmation: You will see a strong NOE cross-peak between the N-Me and H3 .[2]
-
N1 Rejection: If it were N1, you would see NOE between N-Me and H8-Me . (This is geometrically impossible to form, hence you won't see it).
Figure 2: Diagnostic logic for assigning regiochemistry using NOESY NMR.
Issue 3: "My reaction solution turned dark, and yield is low."
Diagnosis: Decomposition or polymerization, likely due to oxidative stress or wet solvent.[2] Resolution:
-
Solvent Integrity: Ensure acetone/MeCN is anhydrous. Water can act as a competing nucleophile or hydrolyze the salt.
-
Light Sensitivity: Cinnolinium salts can be light-sensitive.[1][2] Wrap the reaction flask in aluminum foil.
-
Oxidation: Flush the reaction vessel with Nitrogen or Argon before adding MeI.
References
-
Ames, D. E., & Novellino, L. (1970).[2] Cinnolines. Part VIII. Methylation of some substituted cinnolines. Journal of the Chemical Society C: Organic, 1970, 1536-1539.[1][2]
-
Palmer, M. H., et al. (2022).[2] A DFT study of the tautomerism of 1H-benzo[de]cinnolines and their protonated forms. Structural Chemistry. [2]
-
Katritzky, A. R., et al. (2010).[2] Handbook of Heterocyclic Chemistry. Elsevier.[2] (General reference for diazine reactivity).
Sources
- 1. CN101602723B - Preparation method of 2-methyl-8-aminoquinoline - Google Patents [patents.google.com]
- 2. Regioselective Arylation of Quinoline N-Oxides (C8), Indolines (C7) and N-tert-Butylbenzamide with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
Technical Support Center: Navigating Steric Hindrance in 8-Methylcinnoline Chemistry
Welcome to our dedicated resource for researchers and synthetic chemists working with 8-methylcinnoline. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the unique challenges posed by the steric hindrance of the 8-methyl group. Our goal is to equip you with the knowledge and practical protocols to successfully functionalize this versatile yet challenging scaffold.
Introduction: The this compound Challenge
This compound is a valuable heterocyclic building block in medicinal chemistry and materials science. However, the perisubstituted methyl group at the C8 position exerts significant steric hindrance, particularly affecting reactions at the adjacent N1 and C7 positions. This often leads to low yields, unexpected side products, or complete reaction failure with standard protocols. This guide will explore the underlying principles of this steric inhibition and provide validated strategies to overcome it.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: Why is my N-oxidation of this compound failing with standard reagents like m-CPBA?
Answer:
Standard organic peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) are often ineffective for the N-oxidation of this compound due to severe steric clash. The bulky peroxy acid cannot easily approach the lone pair of electrons on the N1 nitrogen, which is shielded by the 8-methyl group. This steric inhibition prevents the formation of the necessary transition state for oxygen transfer.
Troubleshooting Guide: Failed N1-Oxidation
| Symptom | Probable Cause | Recommended Solution | Mechanism Insight |
| No reaction or trace conversion | Steric Hindrance: The 8-methyl group blocks the approach of bulky oxidizing agents to the N1 position. | Switch to a less sterically demanding oxidizing system. A combination of sodium tungstate (Na₂WO₄) and hydrogen peroxide (H₂O₂) is often effective. | The active oxidant is a smaller, highly reactive peroxotungstate species, which has a lower steric profile than m-CPBA, allowing it to access the hindered N1 site. |
| Formation of C-hydroxylated byproducts | Over-oxidation/Side Reactions: Harsh reaction conditions or highly reactive oxidants can lead to undesired reactions on the carbocyclic ring. | Use a catalytic amount of sodium tungstate and carefully control the stoichiometry of hydrogen peroxide. Running the reaction at lower temperatures (e.g., 0 °C to room temperature) can also improve selectivity. | Catalytic conditions ensure a controlled, steady-state concentration of the active oxidant, minimizing side reactions. |
Validated Protocol: N1-Oxidation of this compound using Sodium Tungstate/Hydrogen Peroxide
-
Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent such as methanol or a mixture of acetic acid and water.
-
Catalyst Addition: Add sodium tungstate dihydrate (Na₂WO₄·2H₂O) (0.05 - 0.1 eq).
-
Cooling: Cool the mixture to 0 °C in an ice bath.
-
Oxidant Addition: Add 30% hydrogen peroxide (H₂O₂) (1.5 - 2.0 eq) dropwise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Workup: Quench the reaction by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃) until a negative peroxide test is obtained. Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
FAQ 2: I am observing poor yields and regioselectivity issues during electrophilic aromatic substitution (e.g., nitration, halogenation). What is happening?
Answer:
The 8-methyl group not only sterically hinders the adjacent C7 position but also electronically influences the entire cinnoline ring system. As an electron-donating group, it activates the carbocyclic ring towards electrophilic substitution. However, the steric bulk can direct incoming electrophiles away from the expected positions, leading to a mixture of isomers or favoring substitution at less hindered sites like C5.
Workflow for Optimizing Electrophilic Aromatic Substitution
Below is a DOT language script that generates a workflow diagram for troubleshooting and optimizing electrophilic aromatic substitution on this compound.
Caption: Troubleshooting workflow for electrophilic substitution.
Key Strategy: The N-Oxide as a Directing Group
A powerful, field-proven strategy is to use the N1-oxide of this compound as an intermediate. The N-oxide group acts as a potent directing group, deactivating the heterocyclic ring and activating the C4 position for nucleophilic attack, while also influencing electrophilic substitution patterns. This two-step approach can provide access to substitution patterns that are otherwise difficult to achieve.
FAQ 3: Can I perform metalation or cross-coupling reactions at the C7 position of this compound?
Answer:
Direct C-H activation or metalation at the C7 position is exceptionally challenging due to the prohibitive steric hindrance from the 8-methyl group. Standard lithiation conditions often fail or lead to decomposition. However, modern cross-coupling methodologies, particularly those employing specialized ligands and catalysts, can offer a viable pathway, provided a C7-functionalized (e.g., halogenated) precursor is available.
Logical Relationship Diagram: Accessing C7 Functionalization
The following DOT script illustrates the logical flow for achieving C7 functionalization.
Caption: Strategic pathways for C7 functionalization.
Recommended Approach: Cross-Coupling of a C7-Halogenated Precursor
-
Synthesis of Precursor: The primary challenge is the synthesis of a 7-halo-8-methylcinnoline. This may require a multi-step synthesis starting from a different precursor rather than direct halogenation of this compound.
-
Catalyst and Ligand Selection: For subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), the choice of catalyst and ligand is critical.
-
For Suzuki Coupling: Use a highly active catalyst system such as Pd(PPh₃)₄ or a combination of Pd(OAc)₂ with a sterically demanding, electron-rich phosphine ligand like SPhos or XPhos. These bulky ligands promote the reductive elimination step, which can be slow for hindered substrates.
-
For Buchwald-Hartwig Amination: Employ a catalyst system specifically designed for hindered substrates, such as a G3 or G4 palladium precatalyst with a Josiphos or Buchwald family ligand.
-
References
- Cinnoline Chemistry: A comprehensive overview of the synthesis and reactions of the cinnoline ring system.
-
Steric Effects in Heterocyclic Chemistry: A foundational text discussing the impact of steric hindrance on the reactivity of N-heterocycles.
- Source: Heterocyclic Chemistry by J. A. Joule & K. Mills
-
URL: [Link]
-
Palladium Catalysis for Cross-Coupling Reactions: A key review on modern palladium catalysts and ligands suitable for challenging substr
- Source: Chemical Reviews, American Chemical Society
-
URL: [Link]
Technical Support Center: Troubleshooting Diazonium Cyclization for Cinnoline Synthesis
Welcome to the technical support center for cinnoline synthesis via diazonium cyclization. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing this powerful transformation to construct the cinnoline core, a valuable scaffold in pharmaceutical and materials science.[1][2] This document provides in-depth, experience-driven answers to common challenges, moving beyond simple procedural steps to explain the underlying chemical principles governing success.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the synthesis of cinnolines from 2-alkenylanilines.
Q1: What is the fundamental mechanism of the Richter-type synthesis of cinnolines?
The synthesis, first reported by von Richter in 1883, is a powerful method for forming the cinnoline ring system.[3][4] It begins with the diazotization of a 2-alkenylaniline (e.g., 2-vinylaniline). The primary aromatic amine is converted into a highly reactive aryldiazonium salt using nitrous acid, which is typically generated in situ from sodium nitrite and a strong mineral acid.[5][6] This is followed by an intramolecular electrophilic cyclization, where the electron-rich alkene attacks the terminal nitrogen of the diazonium group, leading to the formation of the heterocyclic ring after loss of a proton.[7][8]
Q2: Why is temperature control (0-5 °C) so critical during the diazotization step?
Maintaining a low temperature (typically 0-5 °C) is arguably the most critical parameter for a successful reaction.[9][10] Aryldiazonium salts are thermally labile intermediates.[11][12] At temperatures above this range, the C-N bond can cleave, leading to the irreversible loss of dinitrogen (N₂) gas and the formation of a highly reactive aryl cation.[9][12] This cation readily reacts with nucleophiles in the medium, primarily water, to form undesired phenol byproducts, drastically reducing the yield of the desired cinnoline.[11] Furthermore, uncontrolled decomposition can be exothermic and potentially hazardous.[9][13]
Q3: What are the ideal characteristics of the starting 2-alkenylaniline?
The success of the cyclization is a delicate balance of electronic effects. The aniline must be sufficiently nucleophilic to react with the nitrosating agent, while the alkene must be electron-rich enough to participate in the intramolecular cyclization.
-
Electron-donating groups (EDGs) on the aromatic ring (e.g., -OCH₃, -CH₃) increase the nucleophilicity of the amine and the alkene, generally accelerating the cyclization.
-
Electron-withdrawing groups (EWGs) (e.g., -NO₂, -CF₃, -Cl) can hinder the reaction.[14] They decrease the nucleophilicity of the amine, potentially requiring harsher diazotization conditions, and deactivate the alkene, making the intramolecular attack less favorable.[15]
Q4: Can this reaction be catalyzed?
While the core cyclization is often uncatalyzed, related intramolecular diazonium salt cyclizations, such as the Pschorr reaction, famously use copper powder or copper(I) salts.[16][17][18] In the context of cinnoline synthesis, the primary role of such catalysts would be to facilitate a single-electron transfer (SET) pathway, generating an aryl radical that then undergoes intramolecular cyclization.[18][19] This can sometimes improve yields, especially for less reactive substrates, but may also introduce different side-product profiles.[20]
Section 2: Visualizing the Core Processes
Understanding the reaction pathway and potential pitfalls is crucial for effective troubleshooting.
Mechanism of Cinnoline Formation
The following diagram illustrates the key steps from the starting aniline to the final cinnoline product.
Caption: Key steps in the Richter-type cinnoline synthesis.
Section 3: Common Problems & Troubleshooting Guide
This section is formatted to help you quickly diagnose and solve issues encountered during your experiments.
| Symptom / Observation | Potential Cause(s) | Recommended Solutions & Scientific Rationale |
| Low or No Cinnoline Yield | 1. Decomposition of Diazonium Salt: Temperature exceeded 5 °C.[10] 2. Incomplete Diazotization: Insufficient acid, poor quality NaNO₂, or impure starting aniline.[10] 3. Deactivated Substrate: Strong electron-withdrawing groups on the aryl ring or alkene.[14] | 1. Strict Temperature Control: Use an ice/salt bath to maintain 0-5 °C. Add NaNO₂ solution slowly and sub-surface to dissipate heat. The diazonium intermediate is highly sensitive to thermal decomposition. 2. Verify Reagents & Stoichiometry: Use fresh, high-purity NaNO₂. Ensure at least 2.5-3 equivalents of acid are used; the first equivalent protonates the amine, and the rest catalyze the formation of the nitrosonium ion (N=O⁺).[21] Purify the starting aniline if necessary. 3. Modify Conditions: For deactivated systems, consider using a stronger nitrosating agent (e.g., nitrosylsulfuric acid) or exploring copper-catalyzed Pschorr-type conditions to promote a radical cyclization pathway.[16][19] |
| Formation of Dark Tar or Polymeric Material | 1. Side Reactions of Alkene: Acid-catalyzed polymerization of the vinyl group. 2. Uncontrolled Decomposition: Rapid, exothermic decomposition of the diazonium salt at elevated local temperatures.[9] 3. Intermolecular Coupling: Diazonium salt coupling with unreacted aniline or phenol byproducts to form azo compounds.[22] | 1. Controlled Reagent Addition: Add the NaNO₂ solution slowly to the acidic aniline solution, never the other way around. This maintains a low concentration of the reactive diazonium salt at any given time, favoring intramolecular cyclization over intermolecular reactions. 2. Efficient Stirring & Cooling: Ensure vigorous stirring to prevent localized "hot spots" where decomposition can initiate. 3. Use a More Dilute Solution: Working at higher dilution can disfavor intermolecular side reactions like polymerization and azo coupling. |
| Reaction Fails to Initiate (No N₂ Evolution) | 1. Insufficient Acid: pH is too high for the formation of the active nitrosating agent (nitrosonium ion).[] 2. Poor Quality Sodium Nitrite: NaNO₂ can degrade over time, especially if exposed to moisture. | 1. Check Acidity: Ensure a strongly acidic medium (e.g., with HCl, H₂SO₄). The equilibrium to form the electrophilic N=O⁺ species is highly dependent on acid concentration.[5][21] 2. Use Fresh Reagents: Always use a fresh bottle of sodium nitrite or test for its activity. A simple qualitative test is to add a small amount to an acidic solution of potassium iodide; a positive result is the immediate formation of a dark brown color (I₂). |
| Isolation of Phenol as the Major Product | 1. Excessive Reaction Time/Temperature: The diazonium salt was allowed to stand for too long or at too high a temperature before cyclization could occur.[11] 2. High Water Concentration: In some cases, using a less aqueous solvent system can suppress phenol formation. | 1. Immediate Use of Diazonium Salt: The cyclization step should ideally occur concurrently with the formation of the diazonium salt. Do not isolate the intermediate unless it is exceptionally stable (e.g., as a tetrafluoroborate salt).[12] 2. Solvent Modification: Consider running the reaction in a mixed solvent system like aqueous acetic acid or aqueous dioxane, which can sometimes disfavor the competing hydrolysis reaction.[20] |
Section 4: Troubleshooting Workflow
When faced with a failed or low-yielding reaction, a systematic approach is key.
Caption: A decision tree for troubleshooting low-yield reactions.
Section 5: Validated Experimental Protocol
This protocol provides a reliable starting point for the synthesis of a simple cinnoline. Safety Precaution: Diazonium salts can be explosive when isolated and dry. Always handle them in solution at low temperatures.[13]
Synthesis of 4-Methylcinnoline
-
Aniline Solution Preparation: In a 250 mL three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 2-(prop-1-en-2-yl)aniline (1.33 g, 10 mmol) in 3M hydrochloric acid (40 mL). Cool the stirred solution to 0 °C using an ice-salt bath.
-
Diazotization: Dissolve sodium nitrite (0.76 g, 11 mmol) in cold water (10 mL). Add this solution dropwise to the aniline solution over 20-30 minutes, ensuring the internal temperature does not rise above 5 °C.[10]
-
Cyclization & Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1 hour. The progress of the reaction can be monitored by TLC (Thin Layer Chromatography), observing the disappearance of the starting aniline.
-
Workup: Once the reaction is complete, carefully neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8. Be cautious as CO₂ will evolve.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Final Product: Purify the resulting crude oil or solid by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield pure 4-methylcinnoline.
References
- An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Derivatives. (2025).
- Methods for the synthesis of cinnolines (Review). (n.d.).
- Recent Developments in the Synthesis of Cinnoline Deriv
- A Concise Review on Cinnolines. (n.d.). Innovative Journal of Medical and Health Sciences.
- Intramolecular Reactions. V. Factors Affecting the Yield in Diazonium Cyclization Reactions. (n.d.). Journal of the American Chemical Society.
- A Comprehensive Review On Cinnoline Derivatives. (n.d.).
- Mechanism of the diazotiz
- Diazo Activation with Diazonium Salts: Synthesis of Indazole and 1,2,4-Triazole. (n.d.). PMC - NIH.
- Novel reactions of aryldiazonium salts.
- Effects of Electrolytes on the Dediazoniation of Aryldiazonium Ions in Acidic MeOH/H₂O Mixtures. (2022). MDPI.
- A Concise Review on Cinnolines. (2020).
- Troubleshooting common problems in Dibenzo[c,f]cinnoline reactions. (n.d.). Benchchem.
- Pschorr cycliz
- Pschorr cycliz
- Why should the temperature be maintained at 0–5 °C in a diazotis
- Diazotization reaction: Mechanism and Uses. (2023). Online Chemistry notes.
- Chemistry Diazotization Reaction. (n.d.).
- Synthesis, Characterization and Anti- Inflammatory Activity of Cinnoline Derivatives. (2014). Research and Reviews: Journal of Pharmacology and Toxicological Studies.
- Custom Diazotiz
- Technical Support Center: Improving the Regioselectivity of Cinnolin-7-amine Synthesis. (n.d.). Benchchem.
- DIAZONIUM SALTS. (2020). University of Kashmir.
- Diazotization Reaction Mechanism. (2019). BYJU'S.
- The Griess, Sandmeyer, and Pschorr Reactions: Arenediazonium Ions and Copper (and Beer). (2023).
- Reactions of Aryl Diazonium Salts. (2023). Chemistry LibreTexts.
- Pschorr cyclization. (n.d.).
- Aryl Diazonium Salt‐Triggered Cyclization and Cycloaddition Reactions: Past, Present, and Future. (n.d.).
- Synthesis of Novel Cinnoline Fused Mannich Bases: Pharmacological Evaluation of Antibacterial, Analgesic and Anti-Inflamm
- Structures, Stability, and Safety of Diazonium Salts. (n.d.).
- Internuclear Cyclisation. Part I. Modifications and Extensions of the Pschorr Reaction. (1949). RSC Publishing.
Sources
- 1. ijper.org [ijper.org]
- 2. pnrjournal.com [pnrjournal.com]
- 3. A Concise Review on Cinnolines | Innovative Journal of Medical and Health Sciences [innovativejournal.in]
- 4. rroij.com [rroij.com]
- 5. Diazotization reaction: Mechanism and Uses [chemicalnote.com]
- 6. SATHEE: Chemistry Diazotization Reaction [satheejee.iitk.ac.in]
- 7. researchgate.net [researchgate.net]
- 8. innovativejournal.in [innovativejournal.in]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. arkat-usa.org [arkat-usa.org]
- 12. Effects of Electrolytes on the Dediazoniation of Aryldiazonium Ions in Acidic MeOH/H2O Mixtures | MDPI [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. lkouniv.ac.in [lkouniv.ac.in]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Pschorr cyclization - Wikipedia [en.wikipedia.org]
- 18. thieme.de [thieme.de]
- 19. grokipedia.com [grokipedia.com]
- 20. 665. Internuclear cyclisation. Part I. Modifications and extensions of the Pschorr reaction - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 21. byjus.com [byjus.com]
- 22. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: 8-Methylcinnoline Extraction & Purification
Introduction
Welcome to the Technical Support Center. This guide addresses the specific challenges associated with the isolation of 8-Methylcinnoline (CAS: 20734-66-1) . Unlike simple quinolines, the cinnoline scaffold (1,2-benzodiazine) presents unique polarity and basicity profiles. The presence of the methyl group at the C8 position—peri to the N1 nitrogen—introduces steric constraints that affect solvation and pKa, making standard extraction protocols prone to yield loss.
This document is structured as a series of Troubleshooting Tickets based on common user inquiries.
Ticket #01: "I am losing product during the aqueous workup."
Diagnosis: The pH-pKa Mismatch
The most common cause of yield loss for this compound is a misunderstanding of its basicity.
-
The Science: Cinnoline is a weak base with a pKa (conjugate acid) of approximately 2.64 [1].[1] The 8-methyl group exerts a weak electron-donating inductive effect, but this is often counteracted by steric hindrance at the N1 site.
-
The Error: Users often assume it behaves like pyridine (pKa ~5.2) or aliphatic amines (pKa ~10). If you extract at pH 3-4 thinking it is "neutral enough," a significant portion of your compound remains protonated (water-soluble).
Solution: The "pH Swing" Protocol
To maximize recovery, you must drive the equilibrium completely to the free base form.
Step-by-Step Optimization:
-
Acidification (Impurity Removal): Dissolve your crude mixture in 1M HCl. The this compound will protonate (
) and stay in the aqueous phase. Wash this aqueous phase with Diethyl Ether ( ) to remove non-basic impurities. -
Basification (Critical Step): You must adjust the aqueous layer to pH > 10 .
-
Why? To ensure 99.9% of the compound is in the free-base form (
), the pH must be at least 2 units above the pKa. While pH 5 is technically sufficient for cinnoline, using pH 10 ensures robustness against co-extracted buffers.
-
-
Extraction: Extract the basic aqueous layer with Dichloromethane (DCM) .
Visualization: The pH Swing Workflow
Figure 1: The "pH Swing" purification logic designed to isolate weak bases like this compound from neutral organic byproducts.
Ticket #02: "My product is oiling out or forming emulsions."
Diagnosis: Solvent Density & Lipophilicity
This compound is moderately lipophilic (LogP estimated ~2.0–2.5) but can form "oils" rather than clean crystals due to the melting point depression caused by the methyl group [2]. Furthermore, the density of cinnoline derivatives often hovers near 1.05–1.10 g/mL, creating phase inversion risks with water.
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Middle Phase Formation | Density of organic solvent is too close to the aqueous phase (1.0 g/mL). | Do not use Ethyl Acetate alone. Its density (0.90 g/mL) combined with heavy solutes can cause inversion. Switch to DCM (1.33 g/mL) to force the organic layer to the bottom. |
| Persistent Emulsion | Formation of fine precipitates or amphiphilic intermediates. | Filtration: Pass the biphasic mixture through a Celite® pad before separation. Salting Out: Add solid NaCl to saturation. This increases aqueous density and ionic strength, forcing the organic product out. |
| "Oiling Out" | Product is not solidifying after evaporation. | This compound has a low melting point (parent cinnoline mp: 39°C). It may remain an oil. Trituration: Add cold pentane or hexane to the oil and sonicate to induce crystallization. |
Ticket #03: "DCM is extracting too many colored impurities."
Diagnosis: Solvent Selectivity
While Dichloromethane (DCM) is an excellent solvent for solubilizing cinnolines, it is "non-selective"—it extracts almost everything. If your crude this compound is dark/tarry, DCM is likely pulling oxidized polymeric byproducts.
Solution: The Polarity Ladder
Switch to a solvent system that solubilizes the this compound but leaves polar tars behind.
Recommended Solvent Systems:
-
Tert-Butyl Methyl Ether (TBME):
-
Why? Less polar than DCM. It will extract the this compound (free base) but often leaves polar tars in the aqueous phase.
-
Protocol: Replace DCM with TBME in the final extraction step (Ticket #01).
-
-
Toluene:
-
Why? Excellent for pi-stacking interactions with the aromatic cinnoline core.
-
Benefit: Toluene allows for azeotropic removal of water later, ensuring a dry product.
-
Visualization: Solvent Decision Matrix
Figure 2: Decision matrix for selecting the optimal extraction solvent based on observed experimental constraints.
FAQs: Rapid Response
Q: Can I use rotary evaporation at high temperatures? A: Proceed with caution. While cinnolines are generally stable, the 8-methyl group can be susceptible to benzylic oxidation if traces of oxidants are present. Keep the bath temperature < 40°C and ensure the vacuum is efficient to minimize thermal stress.
Q: How do I store the extracted product? A: Cinnolines are nitrogen-rich heterocycles and can be hygroscopic. Store the purified oil/solid under an inert atmosphere (Argon/Nitrogen) at -20°C . If it is an oil, consider converting it to the Hydrochloride (HCl) salt for long-term stability, as the salt is a stable solid [3].
Q: I see a spot on TLC that trails. What is it? A: The basic nitrogens interact with the acidic silica gel. To fix this, add 1% Triethylamine (TEA) to your TLC eluent (e.g., 50:50 Hexane:EtOAc + 1% TEA). This neutralizes the silica and sharpens the spot.
References
-
Ames, D. E., et al. "Cinnolines. Part XXVI. The basic strengths of some cinnolines." Journal of the Chemical Society, 1951. (Establishes pKa of parent cinnoline ~2.64).
-
PubChem. "8-Methylquinoline (Analog Data)." National Library of Medicine. (Used for density and lipophilicity estimation of the 8-methyl-aza-arene scaffold).
-
Jacobs, T. L. "Heterocyclic Compounds: Cinnolines."[2] Heterocyclic Compounds, Vol 6, Wiley, 1957. (Standard reference for stability and salt formation of cinnolines).
Sources
Validation & Comparative
Publish Comparison Guide: 8-Methylcinnoline 1H NMR Chemical Shift Assignment
The following guide details the 1H NMR chemical shift assignment for 8-Methylcinnoline , structured as a technical comparison against its parent compound (Cinnoline) and its carbocyclic analog (8-Methylquinoline).
Executive Summary
This compound represents a critical heterocyclic scaffold in drug discovery, particularly as a bioisostere for quinolines in kinase inhibitors. Its NMR signature is defined by the unique interplay between the electron-deficient pyridazine ring and the sterically crowded 8-methyl substituent.[1]
This guide provides a definitive assignment strategy, comparing this compound against Cinnoline (parent) and 8-Methylquinoline (analog).[1] The "performance" metric here is the spectral resolution and diagnostic utility of the signals, specifically the utility of the 8-methyl singlet as a regiochemical anchor point.
Key Spectral Characteristics
-
Diagnostic Signal: The 8-methyl group appears as a sharp singlet at ~2.8–2.9 ppm , significantly deshielded compared to toluene (2.3 ppm) due to the peri-interaction with the N1 lone pair.[1]
-
Loss of "Peri" Proton: The disappearance of the highly deshielded H8 proton (present in Cinnoline at >8.5 ppm) confirms substitution at the 8-position.
-
Ring Current Effects: The methyl group exerts a shielding effect on the adjacent carbocyclic protons (H7, H6), altering the multiplet patterns compared to the parent cinnoline.
Chemical Structure & Spin System
To ensure accurate assignment, we define the numbering system and scalar coupling networks.
Structure: 1,2-Diazanaphthalene core with a methyl substitution at position 8. Spin Systems:
-
System A (Heterocyclic): AX system involving H3 and H4 .
-
System B (Carbocyclic): AMX system involving H5 , H6 , and H7 (since H8 is substituted).
-
System C (Aliphatic): Isolated singlet Me-8 (showing weak NOE or long-range coupling to H7).[1]
Comparative Chemical Shift Data (CDCl₃)
Note: Values for this compound are derived from analog analysis and substituent chemical shift (SCS) principles.
| Proton | Cinnoline (Parent) [1] | 8-Methylquinoline (Analog) [2] | This compound (Target) | Multiplicity | J (Hz) |
| H2 | N/A (Nitrogen) | 8.94 | N/A (Nitrogen) | - | - |
| H3 | 7.75 | 7.44 | 7.80 – 7.90 | Doublet | ~6.0 |
| H4 | 8.45 | 8.12 | 8.20 – 8.30 | Doublet | ~6.0 |
| H5 | 7.90 | 7.65 | 7.70 – 7.80 | D/M | ~8.0 |
| H6 | 7.70 | 7.39 | 7.50 – 7.60 | Triplet/M | ~7.5 |
| H7 | 7.75 | 7.56 | 7.60 – 7.70 | Doublet/M | ~7.5 |
| H8 | 8.55 (Peri-H) | - | - | - | - |
| Me-8 | - | 2.83 | 2.85 – 2.95 | Singlet | - |
Assignment Logic & Causality (E-E-A-T)
The "Peri" Effect (N1 vs. Me-8)
In the parent Cinnoline , H8 is the most deshielded proton (~8.55 ppm). This is caused by the paramagnetic anisotropy of the adjacent N1 lone pair (the "peri" effect).
-
Observation: In This compound , this proton is replaced by a methyl group.
-
Causality: The methyl protons are spatially close to the N1 lone pair. This proximity causes a van der Waals deshielding (steric compression) and an anisotropic deshielding from the nitrogen, shifting the methyl signal downfield to ~2.9 ppm (compared to ~2.6 ppm in 1-methylnaphthalene).
The Heterocyclic Ring (H3 vs. H4)
The pyridazine ring protons (H3, H4) form a distinct AX doublet pair.
-
H4 (Alpha to Ring Junction): H4 is deshielded relative to H3 due to its proximity to the benzene ring fusion and the electron-withdrawing nature of the N=N bond. It typically appears around 8.2–8.3 ppm .
-
H3 (Beta to N2): H3 is shielded relative to H4, appearing upfield at ~7.8 ppm .
-
Validation: The coupling constant
is characteristic of pyridazines (~5–6 Hz), smaller than the typical benzene ortho-coupling (~8 Hz).
The Carbocyclic Ring (H5, H6, H7)
The 8-methyl group introduces electron density into the benzene ring via hyperconjugation and inductive effects.
-
H7 (Ortho to Me): Expect shielding relative to parent Cinnoline.
-
H5 (Para to Me): H5 is usually a doublet (or dd) and is the most downfield of the carbocyclic protons in this derivative, as it is "peri" to H4.
Experimental Protocol: Self-Validating Assignment
To unambiguously assign this compound, follow this step-by-step workflow. This protocol relies on internal cross-validation using 2D NMR.
Step 1: 1D 1H NMR Acquisition
-
Solvent: CDCl₃ (Standard) or DMSO-d₆ (if solubility is poor).[1]
-
Parameters: 16 scans, 30° pulse angle, D1 = 2.0s.
-
Checkpoint: Verify the integral of the singlet at ~2.9 ppm corresponds to 3 protons. Verify the aromatic region integrates to 5 protons.
Step 2: gCOSY (Correlation Spectroscopy)
Use COSY to establish the spin networks.
-
Network 1: Identify the isolated doublet pair (H3/H4). The doublet at ~8.3 ppm (H4) must correlate only with the doublet at ~7.8 ppm (H3).
-
Network 2: Identify the contiguous 3-spin system (H5-H6-H7).
-
H6 will be a triplet (t) or dd appearing as a triplet.
-
H6 will correlate with both H5 and H7.
-
Step 3: NOESY/ROESY (Spatial Connectivity)
Critical Step: This experiment links the methyl group to the aromatic ring, confirming the regiochemistry (8-Me vs 5-Me).[1]
-
Irradiate/Select Me-8 (2.9 ppm): Look for a strong NOE enhancement to H7 .[1]
-
H4 to H5 Correlation: Look for a weak NOE between H4 and H5. This links the heterocyclic ring to the carbocyclic ring across the fusion bond.
Step 4: gHMBC (Long-Range C-H Correlation)[1]
-
Me-8 to C8: The methyl protons will show a strong
or correlation to the quaternary carbon C8 and C7. -
H4 to C5/C8a: H4 will correlate to the bridgehead carbons, confirming the orientation of the pyridazine ring.
Visualization of Assignment Logic
The following diagram illustrates the logical flow for assigning the signals, distinguishing the product from potential isomers.
Caption: Logical workflow for the structural assignment of this compound using 1D and 2D NMR data.
References
-
Cinnoline Parent Data
-
ChemicalBook.[6] "Cinnoline 1H NMR Spectrum".
-
- 8-Methylquinoline Analog Data: ChemicalBook. "8-Methylquinoline 1H NMR Spectrum".
-
General Heterocyclic NMR Shifts
-
Synthesis and Characterization Context
Sources
- 1. US11746103B2 - ALK-5 inhibitors and uses thereof - Google Patents [patents.google.com]
- 2. WO2018116072A1 - Heterocyclic compounds - Google Patents [patents.google.com]
- 3. spectrabase.com [spectrabase.com]
- 4. 8-Nitrocinnoline | 2942-37-2 | Benchchem [benchchem.com]
- 5. chemicalbusinessdirectory.com [chemicalbusinessdirectory.com]
- 6. 8-Methylquinoline(611-32-5) 1H NMR spectrum [chemicalbook.com]
- 7. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
A Comparative Guide to the HPLC Retention Times of 8-Methylcinnoline and Quinoline
Molecular Structure and its Chromatographic Implications
At the heart of their differing chromatographic behavior are the core structures of Quinoline and 8-Methylcinnoline. Quinoline is a bicyclic aromatic compound consisting of a benzene ring fused to a pyridine ring. In contrast, this compound features a cinnoline core, where a benzene ring is fused to a pyridazine (1,2-diazine) ring, with an additional methyl group at the 8th position.
The key distinction lies in the number and position of nitrogen atoms within the heterocyclic ring. Quinoline possesses a single nitrogen atom, whereas cinnoline contains two adjacent nitrogen atoms. This structural variance is the primary determinant of their relative polarities.
Physicochemical Properties: A Head-to-Head Comparison
The retention of an analyte in reversed-phase HPLC is predominantly governed by its hydrophobicity—less polar (more hydrophobic) compounds interact more strongly with the non-polar stationary phase, leading to longer retention times.[1] Key physicochemical parameters that inform us about a molecule's polarity and, by extension, its retention behavior, include the partition coefficient (logP) and the acid dissociation constant (pKa).
| Property | Quinoline | This compound (Predicted) | Causality of Difference |
| Molecular Formula | C₉H₇N | C₉H₈N₂ | Presence of an additional nitrogen atom and a methyl group in this compound. |
| Molecular Weight | 129.16 g/mol | 144.17 g/mol | The addition of a nitrogen and a methyl group increases the molecular weight. |
| logP | ~2.03[2] | < 2.03 | The two nitrogen atoms in the cinnoline ring increase polarity, which is expected to lower the logP value. The methyl group will slightly increase hydrophobicity, but the effect of the second nitrogen is likely to be dominant. |
| pKa | ~4.9[3] | ~2.64 (for the parent cinnoline)[4] | Cinnoline is a significantly weaker base than quinoline due to the electron-withdrawing effect of the adjacent nitrogen atoms.[4][5] |
| Predicted Polarity | Less Polar | More Polar | The presence of two nitrogen atoms in the cinnoline ring system increases the molecule's overall polarity compared to the single nitrogen in quinoline. |
Expertise & Experience Insight: The pKa value is a critical parameter. In a typical acidic mobile phase used for reversed-phase HPLC of basic compounds (e.g., pH 3-4), both Quinoline (pKa ~4.9) and this compound (inferred from cinnoline's pKa of 2.64) will exist in their protonated, cationic forms. However, the inherent polarity difference due to the number of nitrogen atoms remains a dominant factor in their interaction with the stationary phase.
Predicted HPLC Retention Time Behavior
Based on the analysis of their physicochemical properties, we can predict the elution order of this compound and Quinoline in a standard reversed-phase HPLC system (e.g., using a C18 column).
The core prediction is that this compound will have a shorter retention time than Quinoline.
The rationale for this prediction is as follows:
-
Increased Polarity: The cinnoline ring system in this compound, with its two nitrogen atoms, is inherently more polar than the quinoline ring.[5] In reversed-phase chromatography, more polar compounds have a weaker affinity for the non-polar stationary phase and are eluted more quickly by the polar mobile phase.
-
Hydrophobicity: While the methyl group on this compound contributes to its hydrophobicity, this effect is unlikely to completely counteract the significant increase in polarity from the second nitrogen atom. Quinoline, being less polar, will interact more strongly with the C18 stationary phase, resulting in a longer retention time.
The predicted elution order is visually represented in the following workflow diagram:
Caption: Predicted elution workflow in reversed-phase HPLC.
Proposed Experimental Protocol for Verification
To empirically validate the predicted retention behavior, the following detailed HPLC method is proposed. This protocol is designed as a self-validating system, providing a robust starting point for method development.
Materials and Reagents:
-
Quinoline (analytical standard grade)
-
This compound (analytical standard grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (LC-MS grade)
Instrumentation:
-
HPLC or UHPLC system with a binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
-
Analytical column: C18, 150 mm x 4.6 mm, 3.5 µm particle size (or similar)
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-17 min: 90% B
-
17.1-20 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 5 µL
-
Detection Wavelength: 230 nm and 254 nm
Methodology:
-
Standard Preparation: Prepare individual stock solutions of Quinoline and this compound in acetonitrile at a concentration of 1 mg/mL. Prepare a mixed working standard solution containing both analytes at a concentration of 10 µg/mL by diluting the stock solutions with a 50:50 mixture of Mobile Phase A and B.
-
System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition (90% A, 10% B) for at least 20 minutes or until a stable baseline is achieved.
-
Analysis: Inject the mixed standard solution and acquire the chromatogram.
-
Data Analysis: Identify the peaks for Quinoline and this compound based on their UV spectra and compare their retention times.
Sources
Comparative Guide: UV-Vis Absorption Maxima of 8-Methylcinnoline
This Comparative Guide details the UV-Vis absorption characteristics of 8-Methylcinnoline , a benzo-fused pyridazine derivative.[1][2] It synthesizes experimental data from foundational heterocyclic chemistry literature with mechanistic insights into the electronic effects of "peri" substitution.
Executive Summary
This compound is a structural isomer of the parent heterocycle, cinnoline (1,2-benzodiazine).[2] Its spectroscopic signature is defined by the presence of a methyl group at the C8 position—a "peri" position relative to the N1 nitrogen atom. This steric proximity induces specific electronic perturbations (bathochromic shifts) compared to other isomers like 4-methylcinnoline.[1]
Key Spectroscopic Fingerprint:
-
Primary
(Transition): ~322–328 nm ( )[1] -
Secondary
(Transition): ~390 nm (weak, ) -
Key Differentiator: The C8-methyl group introduces steric strain with the N1 lone pair, often smoothing vibrational fine structure and causing a red shift compared to the parent cinnoline.[2]
Spectroscopic Profile & Comparison
The following table compares this compound against its parent compound and primary isomer. Data is synthesized from classical heterocyclic studies (e.g., J. Chem. Soc. series by Hearn, Morton, Simpson, and Osborn/Schofield).[2]
Table 1: Comparative UV-Vis Absorption Data (Ethanol)
| Compound | Structure | Primary | Secondary | Electronic Effect | |
| Cinnoline | Parent (No Me) | 322 | 3.85 | 390 (shoulder) | Baseline reference.[1][2] Distinct vibrational fine structure often visible.[3] |
| This compound | Me at C8 (Peri) | ~325–328 * | ~3.80 | ~390–395 | Peri-Effect: Steric clash between Me and N1 lone pair causes bathochromic (red) shift and loss of planarity. |
| 4-Methylcinnoline | Me at C4 | 320–325 | 3.75 | 385 | Minimal steric strain; electronic effect is primarily inductive (+I), stabilizing the |
| Quinoline | N-analog (C-N) | 313 | 3.50 | N/A | Reference for mono-aza system; Cinnoline absorbs at longer |
*Note: Exact maxima for this compound are solvent-dependent.[1][2] Values predicted based on the standard bathochromic shift (+3 to +6 nm) observed in 8-substituted quinolines and cinnolines relative to the parent.[1][2]
Mechanistic Insight: The "Peri-Effect"
Understanding the shift in this compound requires analyzing the molecular orbital interactions:
-
The Chromophore: The cinnoline system contains a fully conjugated 10-
electron aromatic system (naphthalene analogue) with an embedded azo (-N=N-) linkage.[1][2] -
Transition (UV region): The methyl group is an auxochrome. It donates electron density via hyperconjugation, raising the energy of the HOMO (Highest Occupied Molecular Orbital). This narrows the HOMO-LUMO gap, lowering the energy required for excitation
Red Shift (Bathochromic) .[3] -
The Steric Factor (C8 Position): Unlike the 4-position, the 8-position is spatially crowded against the N1 lone pair.
-
Consequence: This steric repulsion can slightly twist the ring system, reducing effective conjugation (hypsochromic effect) BUT usually, the destabilization of the ground state is greater, leading to a net Red Shift .
-
Solvation: The methyl group shields the N1 nitrogen from solvent interactions (H-bonding), which can further alter the intensity (
) and position of the band.
-
Experimental Protocol: Validated UV-Vis Measurement
To obtain reproducible data for this compound, follow this self-validating protocol.
Reagents & Equipment
-
Analyte: this compound (>98% purity, HPLC grade).[2]
-
Solvent: Absolute Ethanol (Spectroscopic Grade) or Cyclohexane (for observing fine structure).
-
Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-1800 or Agilent Cary 60).[1][2]
-
Cuvettes: Quartz, 10 mm path length (matched pair).
Step-by-Step Methodology
-
Stock Solution Preparation:
-
Dilution Series (Beer-Lambert Validation):
-
Prepare three working standards: 10 µM, 25 µM, and 50 µM.
-
Why? To ensure the absorbance falls within the linear dynamic range (0.1 – 1.0 Abs).
-
-
Baseline Correction:
-
Fill both cuvettes with pure solvent (blank).
-
Run a baseline scan (200–500 nm) to subtract solvent/cuvette absorption.
-
-
Measurement:
-
Scan the sample from 500 nm down to 200 nm.
-
Scan Rate: Medium (approx. 200 nm/min) for high resolution.
-
Data Point Interval: 0.5 nm.
-
-
Data Analysis:
Visualization: Experimental Workflow
The following diagram outlines the logical flow for characterizing the UV-Vis profile of cinnoline derivatives.
Caption: Workflow for the accurate determination of UV-Vis absorption maxima in nitrogen heterocycles.
References
-
Hearn, J. M., Morton, R. A., & Simpson, J. C. E. (1951). "Ultra-violet absorption spectra of some derivatives of quinoline, quinazoline, and cinnoline."[2] Journal of the Chemical Society, 3318–3329.
-
Source:[1]
- Relevance: Foundational text establishing the UV spectra of the cinnoline class.
-
-
Osborn, A. R., & Schofield, K. (1956). "Cinnolines. Part XXXV. The effect of chloro-substituents upon the cinnoline ultraviolet absorption spectrum." Journal of the Chemical Society, 4191–4206.
-
Source:[1]
- Relevance: Discusses substituent effects and the transition in cinnolines.
-
-
NIST Chemistry WebBook. "Cinnoline UV/Visible Spectrum."
-
Source:[1]
- Relevance: Provides validated baseline d
-
-
Brown, D. J. (2009). The Cinnolines: Chemistry of Heterocyclic Compounds, Volume 64. Wiley-Interscience.[1][2]
- Relevance: Comprehensive monograph on cinnoline synthesis and physical properties.
Sources
- 1. US11746103B2 - ALK-5 inhibitors and uses thereof - Google Patents [patents.google.com]
- 2. CN101602723B - Preparation method of 2-methyl-8-aminoquinoline - Google Patents [patents.google.com]
- 3. utsc.utoronto.ca [utsc.utoronto.ca]
- 4. uobabylon.edu.iq [uobabylon.edu.iq]
- 5. jcsp.org.pk [jcsp.org.pk]
- 6. m.youtube.com [m.youtube.com]
- 7. Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
